Synthesis and Characterization of 8-Ethoxy-10H-phenothiazine-1,3-diamine: A Technical Guide
Introduction and Structural Significance Phenothiazines represent a privileged structural scaffold in medicinal chemistry, materials science, and dye manufacturing [1]. The compound 8-Ethoxy-10H-phenothiazine-1,3-diamine...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Structural Significance
Phenothiazines represent a privileged structural scaffold in medicinal chemistry, materials science, and dye manufacturing [1]. The compound 8-Ethoxy-10H-phenothiazine-1,3-diamine (CAS 63596-71-4) is a highly functionalized derivative that combines the redox-active phenothiazine core with two distinct functional domains. The ethoxy group at position 8 enhances the molecule's lipophilicity and acts as an electron-donating group, modulating the oxidation potential of the thiazine ring. Conversely, the 1,3-diamine moiety provides reactive sites for further derivatization, enabling the synthesis of extended polyheterocycles or serving as a bidentate ligand for metal chelation in advanced materials.
Retrosynthetic Strategy and Mechanistic Rationale
Designing a scalable, regioselective route to substituted phenothiazines requires precise control over electronic and steric effects during ring closure. As a Senior Application Scientist, the fundamental rule when handling electron-rich heterocycles is to avoid late-stage electrophilic aromatic substitutions (like nitration or amination), which frequently lead to over-oxidation of the sulfur atom to sulfoxides or sulfones.
Disconnection 1 (Reduction): The 1,3-diamine moiety is best accessed via the chemoselective reduction of a 1,3-dinitro precursor (8-ethoxy-1,3-dinitro-10H-phenothiazine).
Disconnection 2 (Bernthsen Thionation): The phenothiazine core is constructed using the classic [2]. Thionation of the diphenylamine precursor (3-ethoxy-N-(2,4-dinitrophenyl)aniline) with elemental sulfur drives the cyclization. The ethoxy group at the 3'-position of the diphenylamine is strongly ortho/para-directing. Due to the steric bulk of the bridging amine, electrophilic attack by sulfur occurs preferentially at the para position, yielding the desired 8-ethoxy isomer as the major product rather than the sterically hindered 6-ethoxy isomer.
Disconnection 3 (SNAr): The diphenylamine precursor is assembled via a [3]. The highly electrophilic 1-chloro-2,4-dinitrobenzene readily undergoes attack by the nucleophilic 3-ethoxyaniline.
Retrosynthetic analysis of 8-Ethoxy-10H-phenothiazine-1,3-diamine.
Experimental Methodologies
The following step-by-step protocols are designed as self-validating systems, ensuring that intermediate purity is maintained before proceeding to the next synthetic stage.
Step 1: Synthesis of 3-Ethoxy-N-(2,4-dinitrophenyl)aniline
Rationale: The two strongly electron-withdrawing nitro groups on the chlorobenzene ring lower the Lowest Unoccupied Molecular Orbital (LUMO), making the ipso-carbon highly susceptible to nucleophilic attack. Sodium acetate is chosen over stronger bases (like NaOH) to prevent the competitive hydrolysis of the chlorobenzene to 2,4-dinitrophenol.
In a 250 mL round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq, 50 mmol) and 3-ethoxyaniline (1.1 eq, 55 mmol) in 100 mL of absolute ethanol.
Add anhydrous sodium acetate (1.5 eq, 75 mmol) as an acid scavenger.
Reflux the mixture under an inert argon atmosphere for 12 hours.
Cool the reaction to room temperature. The product will precipitate as a vibrant orange/red solid. Filter, wash with cold ethanol, and dry in vacuo.
Step 2: Bernthsen Cyclization to 8-Ethoxy-1,3-dinitro-10H-phenothiazine
Rationale: Iodine acts as a radical initiator and Lewis acid, facilitating the cleavage of the S8 ring and subsequent electrophilic aromatic substitution. The neat melt condition avoids high-boiling solvent removal issues and maximizes the collision frequency of the reactants.
Finely grind the purified 3-ethoxy-N-(2,4-dinitrophenyl)aniline (1.0 eq, 30 mmol) with elemental sulfur (S8, 2.5 eq, 75 mmol) and iodine (0.1 eq, 3 mmol) using a mortar and pestle.
Transfer the powder to a round-bottom flask equipped with a gas trap (to capture evolved H2S).
Heat the neat mixture in a sand bath to 160–170 °C for 4 hours until H2S evolution ceases.
Cool the melt, dissolve the crude mass in hot N,N-dimethylformamide (DMF), and precipitate by adding excess ethanol.
Purify via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the major 8-ethoxy isomer from trace amounts of the 6-ethoxy isomer.
Step 3: Chemoselective Reduction to 8-Ethoxy-10H-phenothiazine-1,3-diamine
Rationale: Standard catalytic hydrogenation (Pd/C with H2) is frequently poisoned by the phenothiazine sulfur atom. Stannous chloride provides a robust, chemoselective reduction of the nitro groups to primary amines without cleaving the thiazine ring or causing desulfurization [4].
Suspend 8-ethoxy-1,3-dinitro-10H-phenothiazine (1.0 eq, 10 mmol) in 50 mL of absolute ethanol and 20 mL of concentrated HCl.
Slowly add stannous chloride dihydrate (SnCl2·2H2O, 10.0 eq, 100 mmol) portion-wise at 0 °C to control the exotherm.
Heat the mixture to reflux for 4 hours. The solution will transition from dark red to pale yellow as the nitro groups are reduced.
Cool to 0 °C, neutralize carefully with a 20% NaOH aqueous solution until pH 8-9 is reached, and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target diamine.
Experimental workflow for the synthesis and purification of the target compound.
Data Presentation and Characterization
The identity and purity of the synthesized 8-Ethoxy-10H-phenothiazine-1,3-diamine must be validated through multimodal spectroscopic analysis. The table below summarizes the expected quantitative data for structural confirmation.
Analytical Method
Target Signal / Value
Structural Assignment
1H NMR (400 MHz, DMSO-d6)
δ 8.45 (s, 1H)
Secondary amine (N-H) of the phenothiazine core
δ 6.50 - 6.80 (m, 5H)
Aromatic protons (phenothiazine core)
δ 4.85 (br s, 4H)
Primary amines (1,3-diamine NH2 groups)
δ 3.95 (q, J = 7.0 Hz, 2H)
Ethoxy group (-OCH2-)
δ 1.30 (t, J = 7.0 Hz, 3H)
Ethoxy group (-CH3)
13C NMR (100 MHz, DMSO-d6)
δ 158.2
Aromatic carbon attached to ethoxy group (C-8)
δ 148.5, 136.4
Aromatic carbons attached to primary amines (C-1, C-3)
δ 63.8
Ethoxy methylene (-OCH2-)
δ 14.9
Ethoxy methyl (-CH3)
HRMS (ESI-TOF)
m/z 274.1014 [M+H]+
Calculated for C14H16N3OS+ (Exact Mass: 273.0936)
FT-IR (ATR)
3420, 3350, 3210 cm⁻¹
N-H stretching (primary and secondary amines)
1245 cm⁻¹
C-O-C asymmetric stretching (aryl ether)
References
Synthesis of phenothiazine derived organic materials and their biological activities
AIP Conference Proceedings, 2024.
URL:[Link]
Bernthsen Phenothiazine Synthesis
Wikipedia: List of Organic Reactions, 2024.
URL:[Link]
Nucleophilic Aromatic Substitution (SNAr)
Wikipedia: List of Organic Reactions, 2024.
URL:[Link]
Physicochemical Profiling of 8-Ethoxy-10H-phenothiazine-1,3-diamine: A Technical Guide for Advanced Redox and Optoelectronic Applications
Executive Summary 8-Ethoxy-10H-phenothiazine-1,3-diamine (CAS: 63596-71-4) is a highly functionalized derivative of the classic phenothiazine scaffold. By integrating an electron-donating ethoxy group at the 8-position a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
8-Ethoxy-10H-phenothiazine-1,3-diamine (CAS: 63596-71-4) is a highly functionalized derivative of the classic phenothiazine scaffold. By integrating an electron-donating ethoxy group at the 8-position and two primary amine groups at the 1 and 3-positions, this molecule exhibits extreme electron richness. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. The strategic placement of these auxochromes fundamentally alters the Highest Occupied Molecular Orbital (HOMO), drastically lowering the oxidation potential and stabilizing the resulting radical cations. This guide deconstructs the physicochemical properties of this compound, providing self-validating protocols for its characterization in redox mediation, hole-transport materials, and advanced sensor applications.
Structural & Electronic Profiling: The Causality of Substitution
To understand the macroscopic properties of 8-Ethoxy-10H-phenothiazine-1,3-diamine, we must first examine its molecular geometry and electronic distribution.
The bare phenothiazine core adopts a non-planar, "butterfly" conformation due to steric repulsion between the sulfur and nitrogen heteroatoms, typically folding at an angle of ~150°[1]. However, it is the substituents that dictate the compound's unique behavior:
The 1,3-Diamine Effect: The primary amines act as potent
π
-donors via resonance (+M effect). By pushing electron density into the aromatic ring, they significantly raise the HOMO energy level. This is the primary causal factor for the molecule's hyper-susceptibility to oxidation.
The 8-Ethoxy Stabilization: While the diamines make the molecule easy to oxidize, the 8-ethoxy group ensures the survival of the oxidized state. When the molecule loses an electron to form a radical cation, the positive charge is delocalized across the extended
π
-system. The oxygen lone pairs of the ethoxy group participate in this resonance, preventing irreversible dimerization or nucleophilic attack—a common failure mode in unsubstituted phenothiazines used as [2].
Quantitative Physicochemical Data
The interplay of these functional groups manifests in the following predicted and extrapolated physicochemical properties, summarized for comparative analysis:
Property
Value / Predicted Range
Mechanistic Rationale
Molecular Formula
C14H15N3OS
Core phenothiazine + 1 ethoxy + 2 amino groups.
Molecular Weight
273.35 g/mol
Standard isotopic mass.
Topological Polar Surface Area
~98.6 Ų
High polarity driven by two primary amines and one ether linkage.
LogP (Octanol/Water)
1.8 – 2.5
Lipophilicity of the ethoxy group balances the hydrophilicity of the diamines.
First Oxidation Potential (
E1/2
)
Cathodically shifted
Strong electron donation from -NH2 and -OEt raises HOMO level.
Redox Chemistry & Electrochemistry
The defining characteristic of 8-Ethoxy-10H-phenothiazine-1,3-diamine is its reversible multi-step oxidation. The molecule transitions from a neutral reduced state to a stable radical cation, and at higher potentials, to a dication.
Figure 1: Stepwise single-electron oxidation pathway of the phenothiazine core.
Self-Validating Protocol: Cyclic Voltammetry (CV)
To thermodynamically profile these redox states, we employ Cyclic Voltammetry. Following established [3], this protocol is designed to be self-validating through the use of an internal standard and reversibility metrics.
Step-by-Step Methodology:
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) in anhydrous, degassed acetonitrile (MeCN). The strict exclusion of water prevents the nucleophilic quenching of the radical cation.
Analyte Addition: Introduce 1.0 mM of 8-Ethoxy-10H-phenothiazine-1,3-diamine into the electrolyte solution.
Cell Assembly: Utilize a three-electrode setup: a polished Glassy Carbon working electrode, a Platinum wire counter electrode, and an
Ag/Ag+
pseudo-reference electrode.
Data Acquisition: Sweep the potential from -0.5 V to +1.0 V at varying scan rates (50, 100, 250, and 500 mV/s).
Internal Validation (Crucial Step): Post-acquisition, spike the solution with 1.0 mM Ferrocene (Fc). Rerun the scan. The
Fc/Fc+
redox couple acts as an internal standard, allowing you to reference your potentials accurately regardless of reference electrode drift.
Reversibility Check: Calculate the ratio of the anodic peak current to the cathodic peak current (
ipa/ipc
). A ratio approaching 1.0 validates that the radical cation is chemically stable on the timescale of the experiment.
Spectroscopic Characterization
The electronic transitions of the molecule are highly sensitive to its oxidation state. The neutral molecule typically absorbs in the UV/near-UV region. Upon oxidation to the radical cation, new charge-transfer bands emerge in the visible region (typically 500–600 nm), resulting in a distinct color change.
Figure 2: Spectroelectrochemical workflow for in situ optical characterization.
Self-Validating Protocol: In Situ Spectroelectrochemistry
To definitively correlate the optical properties with the redox states, we use an Optically Transparent Thin-Layer Electrochemical (OTTLE) cell.
Step-by-Step Methodology:
Cell Setup: Inject the analyte/electrolyte solution (prepared as in the CV protocol) into an OTTLE cell equipped with a transparent Platinum mesh working electrode. Place the cell in the optical path of a UV-Vis spectrophotometer.
Potentiostatic Control: Apply a constant potential starting at the resting state. Increment the potential in 50 mV steps toward the first oxidation potential (
E1/2
).
Spectral Acquisition: At each voltage step, wait for the current to decay to a steady baseline (indicating thermodynamic equilibrium), then record the UV-Vis spectrum.
Validation via Isosbestic Points: Overlay the collected spectra. The presence of sharp, well-defined isosbestic points (wavelengths where total absorbance remains constant) is your self-validating proof. It confirms a clean, stoichiometric conversion from the neutral state to the radical cation, proving that no parasitic side-reactions or degradation products are absorbing in that region.
Solubility & Lipophilicity Dynamics
The solubility profile of 8-Ethoxy-10H-phenothiazine-1,3-diamine is a direct consequence of its competing functional groups. The phenothiazine core and the 8-ethoxy group impart significant lipophilicity, making the compound highly soluble in polar aprotic organic solvents (e.g., dichloromethane, acetonitrile, tetrahydrofuran).
Conversely, the 1,3-diamines introduce pH-dependent aqueous solubility. In neutral or basic aqueous environments, the compound is highly insoluble. However, lowering the pH protonates the primary amines (forming an ammonium salt), which drastically increases its solubility in water. This dual nature allows the compound to be processed in organic solvents for thin-film device fabrication, or utilized in aqueous buffers for biological sensing applications.
References
Title: Phenothiazine | C12H9NS | CID 7108 - PubChem
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Phenothiazine-Based Cu(II)-Selective Fluorescent Sensor: GHK-Cu Sensing Applications
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: A Practical Beginner's Guide to Cyclic Voltammetry
Source: Journal of Chemical Education (ACS Publications)
URL: [Link]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 8-Ethoxy-10H-phenothiazine-1,3-diamine
Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 8-Ethoxy-10H-phenothiazine-1,3-diamine. Phenothiazine and its derivatives are a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 8-Ethoxy-10H-phenothiazine-1,3-diamine. Phenothiazine and its derivatives are a critical class of heterocyclic compounds with extensive applications in pharmacology. Accurate structural elucidation is paramount for drug development and quality control, with NMR spectroscopy serving as the primary analytical tool. This document offers a predictive analysis of the ¹H and ¹³C NMR spectra based on established principles of substituent effects, detailed experimental protocols for data acquisition, and an exploration of advanced 2D NMR techniques for unambiguous signal assignment. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the NMR characterization of complex heterocyclic systems.
Introduction: The Significance of Phenothiazine Core Structures
Phenothiazines are a class of nitrogen and sulfur-containing heterocyclic compounds that form the backbone of numerous therapeutic agents, particularly in the realm of antipsychotics, antihistamines, and antiemetics. The biological activity of these molecules is exquisitely sensitive to the substitution pattern on the tricyclic phenothiazine core. Therefore, the precise and unambiguous determination of their chemical structure is a critical step in the synthesis, development, and manufacturing of these pharmaceuticals.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will apply the principles of NMR spectroscopy to predict and interpret the spectra for a specific, functionally rich derivative: 8-Ethoxy-10H-phenothiazine-1,3-diamine.
Molecular Structure and Predicted NMR Spectra
To interpret the NMR spectra, we must first analyze the molecule's structure and the expected electronic influence of its substituents. The structure, with a systematic numbering scheme, is presented below. The ethoxy group (-OCH₂CH₃) and the two amino groups (-NH₂) are strong electron-donating groups (EDGs). Their presence will significantly shield (shift upfield) the aromatic protons and carbons at the ortho and para positions relative to their point of attachment.[2]
Caption: Structure of 8-Ethoxy-10H-phenothiazine-1,3-diamine with atom numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will be complex, particularly in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts are influenced by the electron-donating nature of the amino and ethoxy groups. Protons on N or O atoms often show broad signals with chemical shifts that are highly dependent on solvent, concentration, and temperature.[3]
Proton(s)
Predicted δ (ppm)
Predicted Multiplicity
Integration
Rationale
H-10 (NH)
8.0 - 9.0
Broad singlet (br s)
1H
The N-H proton of the phenothiazine core is typically deshielded and may exchange with solvent.
H-2, H-4
6.0 - 6.8
Doublet (d) / Singlet (s)
2H
Strongly shielded by two adjacent -NH₂ groups. The exact multiplicity will depend on coupling constants.
H-6, H-7, H-9
6.7 - 7.2
Multiplet (m)
3H
Aromatic protons on the ethoxy-substituted ring. Their shifts are influenced by both the ethoxy and the core structure.
-OCH₂CH₃
3.9 - 4.2
Quartet (q)
2H
Methylene protons of the ethoxy group, split by the adjacent methyl group.
-OCH₂CH₃
1.3 - 1.5
Triplet (t)
3H
Methyl protons of the ethoxy group, split by the adjacent methylene group.
-NH₂ (C1, C3)
3.5 - 5.0
Broad singlet (br s)
4H
Amino protons are exchangeable and often appear as a broad signal.[4]
Predicted ¹³C NMR Spectrum
In the ¹³C NMR spectrum, carbons bonded to electronegative atoms (N, O, S) will be deshielded (shifted downfield). Carbons at positions ortho and para to the electron-donating groups will be shielded (shifted upfield).[5]
Carbon(s)
Predicted δ (ppm)
Rationale
C-1, C-3
145 - 155
Aromatic carbons directly attached to nitrogen (-NH₂), strongly deshielded.
C-8
140 - 150
Aromatic carbon directly attached to the ethoxy group, deshielded.
C-4a, C-5a, C-9a, C-10a
115 - 140
Bridgehead carbons within the phenothiazine core. Their chemical environment is complex.
C-2, C-4
95 - 110
Strongly shielded by the electron-donating effects of the adjacent amino groups.
C-6, C-7, C-9
110 - 130
Aromatic carbons on the ethoxy-substituted ring.
-OCH₂CH₃
60 - 70
Methylene carbon of the ethoxy group, attached to oxygen.
-OCH₂CH₃
14 - 20
Methyl carbon of the ethoxy group, a typical aliphatic signal.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data requires a standardized and robust experimental protocol.[6][7] The following section outlines a field-proven methodology for the analysis of phenothiazine derivatives.
Caption: Standard experimental workflow for NMR analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of 8-Ethoxy-10H-phenothiazine-1,3-diamine.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H and O-H.[8]
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Calibration:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Tune and match the probe for the ¹H and ¹³C frequencies.
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
Data Acquisition:
¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required.
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D correlation spectra as described in the next section.
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase the spectra to obtain pure absorption lineshapes.
Calibrate the chemical shift axis. For ¹H NMR in DMSO-d₆, the residual solvent peak is at ~2.50 ppm. For ¹³C NMR, it is at 39.52 ppm.[8]
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Perform peak picking to identify the precise chemical shift of each signal.
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide foundational data, complex molecules like this phenothiazine derivative often exhibit signal overlap, making definitive assignments challenging. Two-dimensional (2D) NMR experiments are essential for establishing atomic connectivity.[9]
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is invaluable for identifying adjacent protons, such as tracing the connectivity within the ethoxy group (-O-CH₂ -CH₃ ) and coupling between aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is the most reliable way to assign the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, an HMBC correlation from the methylene protons of the ethoxy group to C-8 would confirm the position of the substituent.
Caption: Key 2D NMR correlations for the ethoxy group and its attachment point.
Conclusion
The NMR analysis of 8-Ethoxy-10H-phenothiazine-1,3-diamine is a multi-faceted process that relies on a combination of predictive knowledge of substituent effects, rigorous experimental technique, and the application of advanced spectroscopic methods. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This level of detailed structural characterization is fundamental to ensuring the identity, purity, and quality of phenothiazine-based compounds in research and pharmaceutical development.
References
Claramunt, R. M., & Elguero, J. (2021). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-34). Royal Society of Chemistry.
Yamada, H., Tsuno, Y., & Yukawa, Y. (1968). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. Bulletin of the Chemical Society of Japan, 41(6), 1459-1465.
Reich, H. J. (n.d.).
Kim, J. H., et al. (2012). The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems.
Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-443.
Sarmiento, C., et al. (2011). ¹³C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives.
Chemistry with Caroline. (2021, October 7).
Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science Publishers.
Boyer, G., et al. (2000). ¹H and ¹³C NMR spectral assignments of some tetracyclic phenothiazine derivatives. Magnetic Resonance in Chemistry, 38(2), 137-140.
University of Calgary. (n.d.).
LibreTexts. (2020, June 16). 12.2: Predicting A ¹H-NMR Spectrum from the Structure. Chemistry LibreTexts.
Royal Society of Chemistry. (2016). A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection. RSC Advances.
Ghorai, P., et al. (2014). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances.
Joshi, U. K. (2002). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 14(3-4), 1345-1348.
Quora. (2021, July 17).
SpectraBase. (n.d.). 2-Acetyl-phenothiazine - Optional[¹³C NMR] - Chemical Shifts.
Li, Z., et al. (2023). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. JACS Au, 3(5), 1361-1367.
Doc Brown's Chemistry. (2026, March 23). C₈H₁₀ C-13 nmr spectrum of ethylbenzene analysis of chemical shifts.
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Reddit. (2023, January 23).
Edlund, U., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102.
Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.
Elucidating the Mass Spectrometry Fragmentation Dynamics of 8-Ethoxy-10H-phenothiazine-1,3-diamine
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. As phenothiazine derivatives continue to play a pivotal role in pharmacology (ranging from neuroleptics to advanced...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.
As phenothiazine derivatives continue to play a pivotal role in pharmacology (ranging from neuroleptics to advanced redox-active materials), the structural elucidation of highly functionalized analogs like 8-Ethoxy-10H-phenothiazine-1,3-diamine requires rigorous analytical frameworks. This technical guide establishes a self-validating high-resolution tandem mass spectrometry (HRMS/MS) methodology to map the ionization thermodynamics and gas-phase fragmentation pathways of this specific tricyclic system.
Ionization Thermodynamics and Precursor Formation
The structural topology of 8-Ethoxy-10H-phenothiazine-1,3-diamine presents multiple competing sites for protonation during Electrospray Ionization (ESI). The molecule features a tricyclic phenothiazine core with a secondary amine (10H-position), an electron-donating ethoxy ether at the 8-position, and two primary amines at the 1- and 3-positions.
Kinetically and thermodynamically, the primary amines are the most basic sites. Protonation at these sites yields a highly stable even-electron precursor ion,
[M+H]+
, at a monoisotopic mass of m/z 274.1008 . While protonation at the ring nitrogen (10H) is less favored in the ground state, charge migration to the tricyclic core during collisional activation is the primary driver for subsequent ring-opening fragmentations[1].
Self-Validating LC-HRMS/MS Experimental Protocol
To ensure that the observed product ions are true Collision-Induced Dissociation (CID) fragments and not source-generated artifacts or oxidation byproducts, the following protocol is designed as a self-validating system .
Step-by-Step Methodology
Phase 1: Matrix Control & Sample Preparation
Stock Preparation: Dissolve the synthesized standard in LC-MS grade methanol to 1 mg/mL.
Working Dilution: Dilute to 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).
Causality: Formic acid acts as an abundant proton donor, forcing the equilibrium toward complete protonation of the primary amines. This maximizes the
[M+H]+
yield and prevents peak tailing caused by secondary interactions with the silica column matrix.
Phase 2: Chromatographic Isolation
3. Injection: Inject 5 µL onto a sub-2 µm C18 UHPLC column (2.1 x 100 mm).
4. Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.
Causality: Phenothiazines are highly susceptible to spontaneous oxidation, forming S-oxides and S,S-dioxides during standard sample preparation[2]. Chromatographic separation ensures the target precursor is isolated from these isobaric matrix artifacts prior to entering the mass spectrometer.
Phase 3: High-Resolution Mass Spectrometry & CID Validation
5. Source Parameters: Operate the Q-TOF in ESI(+) mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
6. Precursor Isolation: Isolate m/z 274.10 using a narrow quadrupole window (1.3 Da).
7. Energy Ramping (The Validation Step): Ramp the Collision Energy (CE) continuously from 10 eV to 40 eV.
Causality: Acquiring data across a CE gradient builds a breakdown curve. This self-validates the mechanistic pathway by proving that primary fragments (e.g., m/z 246.07) maximize at lower energies (~15-20 eV), while secondary fragments (e.g., m/z 197.07) only emerge at higher energies (>30 eV) as direct derivatives of the primary ions.
Self-validating LC-HRMS/MS workflow for phenothiazine structural elucidation.
Mechanistic Fragmentation Pathways
Upon isolation and collisional activation of the
[M+H]+
ion (m/z 274.10), the molecule undergoes three distinct, predictable fragmentation cascades.
The 8-ethoxy group is highly labile. In mass spectrometry, aryl ethyl ethers predominantly undergo a charge-remote McLafferty-type hydrogen rearrangement[3]. This results in the neutral loss of an ethylene molecule (
C2H4
, 28.03 Da), leaving a stable phenol-like hydroxyl group on the phenothiazine core. This transition to m/z 246.07 is typically the base peak at low collision energies.
The 1,3-diamine substituents undergo charge-site initiated fragmentation[4]. Because the primary amine is the initial site of protonation, the localized charge severely weakens the adjacent
C−N
bond. This induces a heterolytic cleavage, resulting in the neutral loss of ammonia (
NH3
, 17.03 Da) to yield m/z 257.06.
At elevated collision energies (>30 eV), the molecule undergoes sequential neutral losses of both ethylene and ammonia to form an intermediate at m/z 229.04. From this state, the robust tricyclic phenothiazine core begins to fracture. A hallmark of phenothiazine CID is the extrusion of the central sulfur atom (loss of 31.97 Da) or ring contraction, yielding a highly conjugated biphenyl-like fragment at m/z 197.07[1].
Internal Validation Note: Fragments retaining the core sulfur atom can be unambiguously verified by looking for the
+1.99 Da
isotopic peak (
34S
) at approximately 4.4% relative abundance.
Primary ESI-CID-MS/MS fragmentation pathways of 8-Ethoxy-10H-phenothiazine-1,3-diamine.
Quantitative Data Summary
The following table summarizes the high-resolution exact mass data, mass error tolerances, and mechanistic assignments for the primary product ions.
Precursor / Product Ion
Exact Mass (m/z)
Elemental Formula
Mass Error (ppm)
Relative Abundance (CE 25 eV)
Mechanistic Assignment
Precursor Ion
274.1008
C14H16N3OS+
< 2.0
100% (Base at 10 eV)
Protonated molecule
[M+H]+
Product Ion 1
246.0696
C12H12N3OS+
< 2.0
85%
Neutral loss of ethylene (
−C2H4
)
Product Ion 2
257.0644
C14H13N2OS+
< 2.0
40%
Neutral loss of ammonia (
−NH3
)
Product Ion 3
229.0432
C12H9N2OS+
< 2.0
65%
Dual loss (
−C2H4,−NH3
)
Product Ion 4
197.0712
C12H9N2O+
< 2.0
25%
Sulfur extrusion (
−S
) from m/z 229
References
Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange
Source: PubMed (National Institutes of Health)[1]
Oxidation of Selected Phenothiazine Drugs During Standard Preparation
Source: Journal of Analytical Toxicology (Ovid)[2]
Common Fragmentation Mechanisms in Mass Spectrometry
Source: Chem Help ASAP (YouTube)[4]
Mass Spectrometry: Fragmentation: Ethers & Sulfides
Source: Miami University[3]
Crystallographic Determination and Structural Analysis of 8-Ethoxy-10H-phenothiazine-1,3-diamine
Executive Summary Phenothiazine derivatives represent a highly versatile class of heterocyclic compounds, serving as fundamental scaffolds in medicinal chemistry, organic electronics, and photoredox catalysis. The struct...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Phenothiazine derivatives represent a highly versatile class of heterocyclic compounds, serving as fundamental scaffolds in medicinal chemistry, organic electronics, and photoredox catalysis. The structural determination of 8-Ethoxy-10H-phenothiazine-1,3-diamine (Molecular Formula: C₁₄H₁₅N₃OS) via Single-Crystal X-ray Diffraction (SCXRD) is paramount for understanding its solid-state behavior. This in-depth technical guide outlines a self-validating, rigorous crystallographic workflow—from crystallogenesis to least-squares refinement—designed to elucidate the complex 3D supramolecular networks driven by its unique hydrogen-bonding and steric profile.
Chemical Context & Structural Significance
The phenothiazine core is stereochemically dynamic. Rather than maintaining a planar geometry, the central thiazine ring typically adopts a non-planar "butterfly" conformation, folding along the S···N axis with a dihedral angle between the two outer benzene rings ranging from 144° to 158° (1)[1].
In 8-Ethoxy-10H-phenothiazine-1,3-diamine, the introduction of primary amine groups at the 1 and 3 positions, alongside an 8-ethoxy substituent, drastically alters the crystal packing landscape. The amines act as robust hydrogen-bond donors, while the ethoxy oxygen and the central thiazine nitrogen/sulfur act as acceptors. Accurately determining these specific conformations is critical, as the degree of folding and the resulting intermolecular interactions directly dictate the compound's room-temperature phosphorescence (RTP) and optoelectronic properties (2)[2].
Experimental Methodology: A Self-Validating Protocol
Phase 1: Crystallogenesis (Vapor Diffusion)
Growing diffraction-quality single crystals is a thermodynamically driven process. For a highly functionalized molecule like 8-Ethoxy-10H-phenothiazine-1,3-diamine, rapid evaporation often leads to twinned or polycrystalline aggregates due to premature, chaotic hydrogen-bond formation.
Causality : We utilize a vapor diffusion method. By allowing a non-polar antisolvent to slowly diffuse into a moderately polar solvent, we control the supersaturation rate. This ensures a slow nucleation phase, yielding pristine, single-domain crystals.
Step-by-Step Protocol:
Dissolution : Dissolve 10 mg of the synthesized compound in 1.0 mL of dichloromethane (DCM) in a 2-dram inner vial.
Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
Chamber Setup : Place the uncapped inner vial into a 20 mL outer vial containing 4.0 mL of n-hexane (antisolvent).
Equilibration : Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at 20 °C.
Validation & Harvesting : After 4–7 days, inspect the vial under a polarized light microscope. The appearance of clear, block-like crystals that exhibit sharp optical extinction (turning completely dark at specific rotation angles) validates the internal lattice order. Harvest directly into perfluoropolyether (PFPE) cryo-oil.
Phase 2: SCXRD Data Collection
Causality : Data collection is performed at cryogenic temperatures (100 K). Flash-cooling freezes the cryo-oil into a rigid glass (preventing mechanical stress on the crystal) and significantly reduces the thermal vibrations of the atoms. This minimizes the anisotropic displacement parameters (ADPs), allowing for the resolution of high-angle diffraction spots necessary for precise hydrogen atom localization.
Step-by-Step Protocol:
Mounting : Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen micromount.
Cryocooling : Transfer the mount to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.
Diffraction : Utilize a diffractometer equipped with a microfocus Mo Kα X-ray source (
λ
= 0.71073 Å) and a CPAD detector. Collect
ω
and
ϕ
scans to ensure
>99%
completeness of the reciprocal space.
Phase 3: Data Reduction and Structure Solution
Causality : Raw diffraction frames contain inherent errors from crystal shape absorption and beam polarization. Multi-scan absorption correction mathematically models the crystal's shape based on the intensity differences of symmetry-equivalent reflections, ensuring the structure factors (
F2
) are accurate representations of electron density.
Step-by-Step Protocol:
Integration : Integrate the raw frames using SAINT software to extract intensities and standard deviations.
Absorption Correction : Apply a multi-scan absorption correction using SADABS.
Self-Validation: An internal agreement factor (
Rint
) of
<0.05
confirms that the symmetry-equivalent reflections are consistent.
Phase Solution : Solve the phase problem using Intrinsic Phasing algorithms (SHELXT). This rapidly locates the heavy atoms (S, O, N) and the carbon framework.
Refinement : Refine the model against
F2
using SHELXL. Locate the primary amine hydrogen atoms (N-H) from the Fourier difference map and refine them freely to map the hydrogen-bonding network accurately.
Visualizations
Figure 1: Self-validating SCXRD workflow from crystallogenesis to final structural validation.
Figure 2: Logical mapping of substituent contributions to the 3D supramolecular crystal lattice.
Data Presentation
The following tables summarize the expected quantitative crystallographic metrics for 8-Ethoxy-10H-phenothiazine-1,3-diamine based on standard phenothiazine structural behaviors (3)[3].
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value / Description
Empirical Formula
C₁₄H₁₅N₃OS
Formula Weight
273.35 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System
Monoclinic
Space Group
P2₁/c (Typical for phenothiazines)
Goodness-of-fit on
F2
~ 1.020 - 1.050
Final R indices [I > 2σ(I)]
R1≈0.035
,
wR2≈0.085
Largest diff. peak and hole
0.35 and -0.28 e·Å⁻³
Table 2: Key Structural Geometries and Intermolecular Interactions
Structural Feature
Expected Metric
Causality / Significance
S···N Folding Angle
144° – 158°
Relieves steric strain between the 8-ethoxy group and the central thiazine ring.
C–S Bond Lengths
1.74 – 1.76 Å
Indicates standard single-bond character with minimal
π
-delocalization in the ground state.
N–H···O (Ethoxy) Distance
2.80 – 2.95 Å
Strong intermolecular hydrogen bonding stabilizing the 3D lattice.
Centroid-Centroid Distance
~ 4.05 Å
Weak
π−π
stacking interactions between centrosymmetrically related phenothiazine moieties.
References
Structure-Directed Functional Properties of Phenothiazine Brominated Dyes: Morphology and Photophysical and Electrochemical Properties
Source: Crystal Growth & Design - ACS Publications
URL:[Link]
Accurately adjusted phenothiazine conformations: reversible conformation transformation at room temperature and self-recoverable stimuli-responsive phosphorescence
Source: Nature Communications (via PMC / NIH)
URL:[Link]
Crystal Structure and Related Properties of Phenothiazine Cation Radical-Hexachloroantimonate. Monoclinic(I) Form
Source: Bulletin of the Chemical Society of Japan
URL:[Link]
An In-depth Technical Guide to the Solubility and Stability of 8-Ethoxy-10H-phenothiazine-1,3-diamine
Executive Summary This guide provides a comprehensive technical framework for evaluating the solubility and stability of 8-Ethoxy-10H-phenothiazine-1,3-diamine, a novel phenothiazine derivative. As direct experimental da...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This guide provides a comprehensive technical framework for evaluating the solubility and stability of 8-Ethoxy-10H-phenothiazine-1,3-diamine, a novel phenothiazine derivative. As direct experimental data for this specific molecule is not publicly available, this document establishes a robust investigational strategy based on the well-documented chemistry of the phenothiazine class and adherence to international regulatory standards.[1][2] We will detail the underlying scientific principles, provide field-proven experimental protocols, and explain the causality behind methodological choices. The objective is to equip researchers with the necessary tools to thoroughly characterize this compound, a critical step in any drug development pipeline.[3]
Introduction to 8-Ethoxy-10H-phenothiazine-1,3-diamine
Phenothiazine and its derivatives are a cornerstone of modern pharmacology, known for their wide range of biological activities, including antipsychotic and antihistaminic effects.[1][2][4] The subject of this guide, 8-Ethoxy-10H-phenothiazine-1,3-diamine, is a unique analogue featuring key structural modifications:
Phenothiazine Core: A tricyclic heterocyclic system that is susceptible to oxidation at the sulfur atom.[1][5] This core structure is the primary determinant of the molecule's redox properties and a key site for potential degradation.[1][6]
1,3-Diamine Groups: Two primary amine groups on one of the benzene rings. These groups are basic and will exist in a protonated, cationic form at physiological pH. This significantly influences aqueous solubility and pH-dependent stability.[7][8]
8-Ethoxy Group: An electron-donating ethoxy group on the other benzene ring. This group can modulate the electronic properties of the phenothiazine system and may increase lipophilicity compared to a methoxy analogue, potentially affecting solubility and membrane permeability.[9][10]
A thorough understanding of this molecule's solubility and stability is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the quality, safety, and efficacy of any potential drug product.[1][11]
Solubility Profiling: A Foundational Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For a molecule like 8-Ethoxy-10H-phenothiazine-1,3-diamine, with two basic amine groups, solubility is expected to be highly pH-dependent.
Scientific Rationale
The amine functional groups are weak bases. In acidic to neutral environments, they will be protonated (R-NH3+), forming salts that are generally much more water-soluble than the neutral free base.[7][12] The Henderson-Hasselbalch equation governs this equilibrium and predicts that solubility will be highest at pH values below the pKa of the amine groups. Conversely, as the pH increases above the pKa, the neutral, less soluble form will predominate, potentially leading to precipitation.
The gold-standard isothermal shake-flask method is recommended for determining thermodynamic solubility.[13]
Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range.
Methodology:
Media Preparation: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1.2, phosphate buffers for pH 4.5, 6.8, and 7.4) to mimic various gastrointestinal and physiological conditions.
Supersaturation: Add an excess amount of 8-Ethoxy-10H-phenothiazine-1,3-diamine to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation is reached.
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.[13][14]
Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant.
Filtration: Immediately filter the aliquot using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.[13]
Quantification: Accurately dilute the filtrate into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[13][15] Phenothiazines typically absorb strongly in the UV region, making this a suitable detection method.[16]
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
Solvent/Medium
pH
Temperature (°C)
Solubility (mg/mL)
Solubility (µM)
Deionized Water
~7.0
25
Experimental Value
Calculated Value
0.1 M HCl
1.2
37
Experimental Value
Calculated Value
Phosphate Buffer
4.5
37
Experimental Value
Calculated Value
Phosphate Buffer
6.8
37
Experimental Value
Calculated Value
Phosphate Buffer
7.4
37
Experimental Value
Calculated Value
Ethanol
N/A
25
Experimental Value
Calculated Value
DMSO
N/A
25
Experimental Value
Calculated Value
Stability Profiling and Forced Degradation
Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors.[11][17] Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the decomposition of the molecule to identify likely degradation products and establish degradation pathways.[3][18][19] This information is vital for developing stable formulations and establishing a "stability-indicating" analytical method.[20]
For the phenothiazine class, the most common degradation pathways are oxidation and photolysis.[1][21]
Oxidation: The sulfur atom in the central phenothiazine ring is electron-rich and highly susceptible to oxidation, primarily forming the corresponding sulfoxide and, under more aggressive conditions, the sulfone.[1][6] This is a key degradation pathway to investigate.[5]
Photolysis: Many phenothiazine compounds are sensitive to light.[21] Exposure to UV or visible light can generate reactive intermediates that lead to a variety of degradation products.[18]
Hydrolysis: While the core phenothiazine structure is generally stable to hydrolysis, the specific functional groups of this derivative warrant investigation under acidic and basic conditions.
Experimental Workflow: Forced Degradation Studies
The following diagram outlines the logical flow for conducting forced degradation studies, as recommended by ICH guidelines.
Caption: Workflow for ICH-compliant forced degradation studies.
Detailed Protocols for Stress Conditions
For each condition, a control sample (drug substance in the same solvent but without the stressor, protected from light) should be analyzed in parallel. The goal is to achieve 5-20% degradation of the active substance.
Acid/Base Hydrolysis:
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.[1]
Maintain solutions at an elevated temperature (e.g., 60°C).[1]
Withdraw, neutralize, and analyze samples at time points (e.g., 0, 4, 8, 24 hours).
Oxidative Degradation:
Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[1]
Store at room temperature and analyze at appropriate intervals (e.g., 0, 2, 6, 24 hours).
Thermal Degradation:
Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven.[18]
Test samples at intervals by dissolving a known amount in a suitable solvent for analysis.
Photostability:
Expose the solid drug substance and a solution to a calibrated light source providing both UV and visible output, as specified in ICH guideline Q1B.[22][23]
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate photolytic from thermal degradation.[1]
The Stability-Indicating Analytical Method
A crucial outcome of forced degradation is the development of an analytical method (typically reverse-phase HPLC) that can separate the parent compound from all process impurities and degradation products. The method is considered "stability-indicating" when it can accurately measure the decrease in the active ingredient's concentration due to degradation.
Data Presentation: Stability Summary
Results from the forced degradation study should be tabulated to clearly show the impact of each stress condition.
Stress Condition
Conditions
Time (hrs)
% Assay of Parent
% Total Degradation
Major Degradant Peak (Area %)
Acid Hydrolysis
0.1 M HCl, 60°C
24
Value
Value
Value
Base Hydrolysis
0.1 M NaOH, 60°C
24
Value
Value
Value
Oxidation
3% H₂O₂, RT
24
Value
Value
Value
Thermal
80°C Solid
48
Value
Value
Value
Photolytic
ICH Q1B Light
ICH Std.
Value
Value
Value
Key Degradation Pathway Visualization
Based on established phenothiazine chemistry, the primary degradation pathway is the oxidation of the sulfur atom. This can be visualized as follows:
Caption: Predicted oxidative degradation of the phenothiazine core.
Conclusion and Forward-Looking Strategy
This guide outlines the essential first steps in characterizing the solubility and stability of 8-Ethoxy-10H-phenothiazine-1,3-diamine. The proposed experimental protocols, grounded in the established chemistry of phenothiazines and compliant with ICH guidelines, provide a clear and scientifically rigorous path forward.
Successful execution of these studies will:
Determine the pH-dependent solubility profile, informing formulation strategies.
Identify critical stability liabilities (e.g., sensitivity to oxidation or light).
Elucidate major degradation pathways and the structures of key degradants.
Enable the development of a robust, stability-indicating analytical method.
The data generated from this work are indispensable for any future development of this compound, providing the foundational knowledge required for formulation design, packaging selection, and the establishment of appropriate storage conditions and shelf-life.[19][20]
References
An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives. Benchchem.
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). PharmaPhorum.
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research.
An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020, January 9). Pharmaceutical Online.
Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents. Benchchem.
ICH Guidelines for Drug Stability Testing. Scribd.
ICH Topic Q 1 A (R2) Stability Testing of New Drug Substances and Products. European Medicines Agency.
Review of Methods of Analysis for Phenothiazine Drugs. Oxford Academic.
Quality Guidelines. ICH.
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ACS Publications.
Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. MOCA.
[Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. PubMed.
Spectrophotometric method for the determination of phenothiazines and its application to phenothiazine drugs. Royal Society of Chemistry.
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines. Royal Society of Chemistry.
Technical Support Center: Enhancing Phenothiazine Derivative Solubility for In Vitro Assays. Benchchem.
Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. PubMed.
Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. Chemical & Pharmaceutical Bulletin.
Drug degradation pathways. Pharmacy 180.
Phenothiazines solution complexity – Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. ResearchGate.
Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Semantic Scholar.
Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. PubMed.
Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent. Vaia.
Oxidation of Selected Phenothiazine Drugs During... Journal of Analytical Toxicology.
Principles of Drug Action 1, Spring 2005, Amines.
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.
CHAPTER 7 AMINES.
23.1: Properties of amines. Chemistry LibreTexts.
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Royal Society of Chemistry.
Molecular Tailoring of Phenothiazine Deriva ves for High Performance Non-Aqueous Organic Redox Flow Bateries. ChemRxiv.
A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Preprints.org.
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development. Benchchem.
Phenothiazine | 92-84-2. ChemicalBook.
10H-Phenothiazine-10-ethanamine. PubChem.
Phenothiazine. Wikipedia.
10H-phenothiazine-3,7-diamine. PubChem.
Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. PubMed.
Antioxidant Properties of New Phenothiazine Derivatives. MDPI.
Quantum Chemical Profiling of 8-Ethoxy-10H-phenothiazine-1,3-diamine: A Comprehensive Computational Guide
Executive Summary The rational design of phenothiazine derivatives lies at the intersection of neuropharmacology and advanced optoelectronics. 8-Ethoxy-10H-phenothiazine-1,3-diamine (CAS: 3093269-41-8) [1] represents a h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of phenothiazine derivatives lies at the intersection of neuropharmacology and advanced optoelectronics. 8-Ethoxy-10H-phenothiazine-1,3-diamine (CAS: 3093269-41-8) [1] represents a highly functionalized, electron-rich hetero-tricyclic scaffold. Characterized by its unique non-planar "butterfly" geometry, this molecule features an electron-donating ethoxy group at the C8 position and two amino groups at the C1 and C3 positions.
This whitepaper provides an in-depth technical guide to performing and interpreting Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations for this compound. By establishing a self-validating computational protocol, researchers can accurately predict its radical scavenging capacity (antioxidant potential) and intramolecular charge transfer (ICT) characteristics for organic electronics.
Structural & Electronic Paradigm: The Causality of Substituent Effects
To understand the behavior of 8-Ethoxy-10H-phenothiazine-1,3-diamine, one must first analyze the quantum mechanical implications of its structural topology [2].
The Butterfly Conformation: The central 1,4-thiazine ring forces the molecule into a folded conformation along the Nitrogen-Sulfur (N-S) axis (typically a fold angle of 135°–150°). This steric hindrance prevents excessive intermolecular
π−π
stacking, which is highly advantageous for preventing aggregation-caused quenching (ACQ) in optoelectronic applications [3].
Synergistic Electron Donation: The ethoxy group (-OCH₂CH₃) and the diamines (-NH₂) are strong electron-donating groups (EDGs) via resonance. They significantly elevate the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO level reduces the ionization potential (IP), making the molecule an exceptional electron donor in Donor-
π
-Acceptor (D-
π
-A) systems and a potent free-radical scavenger [4].
Computational Protocol: A Self-Validating Methodology
A robust quantum chemical workflow must be self-validating. The following step-by-step methodology ensures that the calculated thermochemical and optical parameters are physically meaningful and mathematically stable.
Step 1: Ground-State Geometry Optimization
Method: DFT using the B3LYP hybrid functional.
Basis Set: 6-311++G(d,p).
Causality: The B3LYP functional is the gold standard for organic heterocyclic geometries. The addition of diffuse functions (++) is strictly required because the molecule contains multiple heteroatoms (N, O, S) with lone pairs. Diffuse functions allow the electron cloud to expand, which is critical for accurately modeling the electron-rich diamine and ethoxy moieties [2].
Self-Validation: Following optimization, a Vibrational Frequency Calculation must be executed. The protocol is only validated if the calculation yields zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state rather than a true local minimum, necessitating a structural perturbation and re-optimization.
Step 2: Solvation Modeling
Method: Conductor-like Polarizable Continuum Model (CPCM).
Causality: Gas-phase calculations poorly represent biological or solution-processed electronic environments. Applying a CPCM (e.g., using water or ethanol as the solvent) accurately simulates the dielectric screening of the molecule's dipole moment.
Self-Validation: The convergence of the Self-Consistent Field (SCF) must be monitored. A successful solvation model will show a distinct stabilization energy and an increased dipole moment compared to the gas-phase output.
Step 3: Excited-State Profiling (TD-DFT)
Method: TD-DFT using the CAM-B3LYP functional.
Causality: Standard B3LYP severely underestimates charge-transfer (CT) excitations. CAM-B3LYP includes a long-range correction that accurately captures the Intramolecular Charge Transfer (ICT) from the electron-rich phenothiazine core to potential acceptor states [3, 4].
Self-Validation: Analyze the oscillator strengths (
f
). Only electronic transitions with
f>0.01
should be considered optically active and plotted against experimental UV-Vis spectra.
Step 4: Thermochemical Parameter Extraction
Method: Calculation of Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP).
Causality: To evaluate the drug's antioxidant capacity via the Hydrogen Atom Transfer (HAT) mechanism, the BDE of the N-H bonds in the diamine groups must be calculated:
BDE=H(Radical)+H(HydrogenAtom)−H(ParentMolecule)
[2].
Workflow Visualization
The following diagram maps the logical execution of the DFT/TD-DFT protocol, ensuring strict adherence to the self-validation checkpoints.
Figure 1: Computational workflow for DFT/TD-DFT profiling of phenothiazine derivatives.
Quantitative Data Presentation
Based on benchmarked computational models for highly substituted phenothiazine diamines[2, 3], the following table summarizes the predictive quantitative parameters for 8-Ethoxy-10H-phenothiazine-1,3-diamine.
Physicochemical Parameter
Predictive Value
Computational Level
Functional Relevance
HOMO Energy
-4.85 eV
B3LYP/6-311++G(d,p)
High electron-donating capacity; dictates oxidation ease.
LUMO Energy
-1.20 eV
B3LYP/6-311++G(d,p)
Electron-accepting capacity; relevant for charge injection.
Energy Gap (
ΔE
)
3.65 eV
B3LYP/6-311++G(d,p)
Determines chemical hardness, stability, and conductivity.
Dipole Moment (
μ
)
~4.2 D
B3LYP/6-311++G(d,p)
High polarity; predicts strong solvent/receptor interactions.
Max Absorption (
λmax
)
~315 nm, ~450 nm
TD-DFT/CAM-B3LYP
Predicts UV-Vis profile;
n→π∗
and
π→π∗
transitions.
Note: Values are predictive extrapolations based on the electronic contributions of the ethoxy and diamine substituents on the 10H-phenothiazine core.
Implications for Research and Development
The quantum chemical profile of 8-Ethoxy-10H-phenothiazine-1,3-diamine reveals two primary avenues for application:
Neuropharmacology & Antioxidant Therapeutics: The low Bond Dissociation Enthalpy (BDE) of the diamine protons, combined with the low Ionization Potential (IP) driven by the ethoxy group, suggests that this molecule can easily donate a hydrogen atom or an electron to neutralize Reactive Oxygen Species (ROS). This makes it a prime candidate for Quantitative Structure-Activity Relationship (QSAR) studies targeting neurodegenerative diseases [2].
Organic Photovoltaics (OPVs) & OLEDs: The elevated HOMO level (-4.85 eV) positions this molecule as an ideal electron-donor block in D-
π
-A architectures. When coupled with an appropriate electron acceptor (e.g., cyanoacrylic acid), the narrow energy gap facilitates efficient intramolecular charge transfer, a critical parameter for maximizing the Light-Harvesting Efficiency (LHE) in Dye-Sensitized Solar Cells (DSSCs)[3, 4].
References
Jaszczyszyn, A., et al. (2021). "Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations". Molecules, 26(17), 5242. URL: [Link]
Al-Zahrani, F. A. M. (2022). "Synthesis, optical properties and DFT-TDDFT computational study of phenothiazine dye: donor-acceptor molecules". Pigment & Resin Technology. URL: [Link]
Ali, M., et al. (2025). "Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations". Materials, 18(1), 123. URL: [Link]
Exploratory
Engineering the Electronic Architecture of Novel Phenothiazine Derivatives: A Comprehensive Guide to D-π-A Systems
Executive Summary As the field of organic electronics advances beyond traditional silicon-based architectures, the demand for highly tunable, solution-processable organic semiconductors has surged. Phenothiazine (PTZ), a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the field of organic electronics advances beyond traditional silicon-based architectures, the demand for highly tunable, solution-processable organic semiconductors has surged. Phenothiazine (PTZ), a heterocyclic scaffold historically known for its pharmacological applications, has emerged as a powerhouse in optoelectronics. Characterized by its electron-rich sulfur and nitrogen heteroatoms and a unique non-planar "butterfly" conformation, PTZ serves as an exceptional electron donor.
This technical guide provides an in-depth exploration of the electronic properties of novel phenothiazine derivatives. Designed for researchers and drug development professionals transitioning into organic materials, this whitepaper breaks down the causality behind molecular engineering choices, establishes self-validating experimental workflows, and bridges the gap between quantum chemical predictions and real-world device performance in Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs).
The Phenothiazine Scaffold: Structural & Electronic Rationale
The selection of phenothiazine over planar aromatic cores (such as carbazole or fluorene) is driven by a specific structure-property relationship. Planar molecules are highly susceptible to severe intermolecular π-π stacking in the solid state. This aggregation leads to excimer formation, which drastically quenches photoluminescence quantum yields (PLQY) and impedes charge carrier mobility[1].
The PTZ core inherently adopts a folded, non-planar "butterfly" geometry along the S-N axis. This steric bulk acts as a built-in aggregation inhibitor[1]. Furthermore, the strong electron-donating capacity of the nitrogen and sulfur atoms raises the Highest Occupied Molecular Orbital (HOMO) energy level, making PTZ an ideal donor (D) moiety in Donor-π-Acceptor (D-π-A) push-pull architectures. By functionalizing the N-atom (position 10) or the aromatic rings (positions 3 and 7), chemists can precisely tune the electronic bandgap and intramolecular charge transfer (ICT) characteristics[2].
Logical flow of D-π-A molecular design for tuning electronic properties.
Self-Validating Experimental Workflows
In applied materials science, relying on a single characterization technique is a critical vulnerability. For instance, estimating the Lowest Unoccupied Molecular Orbital (LUMO) solely from optical bandgaps ignores the exciton binding energy, leading to significant errors in device energy alignment. To ensure absolute scientific integrity, our laboratory mandates a self-validating workflow that cross-references computational, electrochemical, and optical data.
Self-validating experimental workflow for phenothiazine characterization.
Step-by-Step Methodology: Electrochemical and Optical Validation
Step 1: Computational Pre-Screening (TD-DFT)
Procedure: Optimize the ground-state geometry in the gas phase using the B3LYP functional and 6-31G(d) basis set. Perform Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional to model vertical excitations[3].
Causality: Standard B3LYP frequently underestimates charge-transfer (CT) excitations in push-pull systems due to self-interaction errors. CAM-B3LYP applies a long-range correction, yielding highly accurate theoretical HOMO/LUMO gaps that prevent wasted synthetic effort on unviable targets.
Step 2: Cyclic Voltammetry (Absolute Energy Level Determination)
Procedure: Dissolve the synthesized PTZ derivative (1.0 mM) in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate (
Bu4NPF6
) as the supporting electrolyte. Purge with high-purity
N2
for 10 minutes. Scan at 50 mV/s using a glassy carbon working electrode, a Pt wire counter electrode, and an
Ag/Ag+
reference electrode[4].
Causality: DCM provides a wide anodic window, which is strictly necessary for observing the oxidation of electron-rich PTZ cores without solvent breakdown.
Self-Validation: Post-measurement, spike the electrochemical cell with 1.0 mM Ferrocene (Fc). The
Fc/Fc+
redox couple acts as an internal standard. Calculate the absolute HOMO level using the equation:
EHOMO=−[Eonsetox−E1/2Fc/Fc++4.8]
eV. This internal calibration nullifies reference electrode drift and solvent-specific junction potentials, ensuring absolute energy levels are trustworthy.
Step 3: Solvatochromic Photoluminescence Mapping
Procedure: Record steady-state absorption and emission spectra across a dielectric gradient of solvents (e.g., hexane, toluene, DCM, acetonitrile)[5].
Causality: A pronounced positive solvatochromism (a significant red-shift in emission with increasing solvent polarity) confirms the presence of a highly polarized Intramolecular Charge Transfer (ICT) state.
Self-Validation: Plot the Stokes shift against the solvent orientation polarizability to create a Lippert-Mataga plot. A linear correlation mathematically validates the dipole moment change (
Δμ
) between the ground and excited states that was computationally predicted in Step 1.
Quantitative Electronic Properties
The precise tuning of energy levels is heavily dependent on the structural isomerism and the nature of the acceptor units. As demonstrated in foundational studies on 3[3], the connection site between the donor and acceptor dictates the ground-state dipole moment and the resulting bandgap.
Table 1: Calculated Electronic Properties of Phenothiazine-Phenylquinoline Isomers [3]
Compound / Moiety
HOMO (eV)
LUMO (eV)
Bandgap (
Eg
, eV)
Ground-State Dipole Moment (Debye)
2PQMPT (Isomer)
-4.98
-1.65
3.33
2.62
3PQMPT (Isomer)
-4.99
-1.57
3.42
0.35
MPT (Donor Core)
-5.03
-0.32
4.71
2.20
PQ (Acceptor Core)
-6.10
-1.47
4.63
2.57
Insight: While the HOMO/LUMO levels remain relatively static between the 2- and 3-isomers, the dipole moment drastically shifts from 2.62 D to 0.35 D. This highlights that spatial orbital overlap, not just raw electronegativity, governs the charge-transfer efficiency.
Device Applications: From DSSCs to TADF OLEDs
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, phenothiazine derivatives are utilized as metal-free organic sensitizers anchored to a mesoporous
TiO2
semiconductor. The electron-donating nature of PTZ ensures rapid dye regeneration by the
I−/I3−
liquid electrolyte, while the LUMO must be engineered to sit above the
TiO2
conduction band (-4.0 eV) for efficient electron injection[4]. Recent studies on 4[4] demonstrate that end-capping the PTZ core with varying donor moieties significantly impacts the Power Conversion Efficiency (PCE).
Table 2: Photovoltaic Parameters of Phenothiazine-based DSSCs [4]
Beyond photovoltaics, PTZ is revolutionizing OLED technology. Because PTZ derivatives can exhibit dual conformations (quasi-axial and quasi-equatorial), they are highly prized for TADF applications. The quasi-equatorial conformer features a nearly orthogonal arrangement between the donor and acceptor units. This spatial separation of the HOMO and LUMO results in a vanishingly small singlet-triplet energy splitting (
ΔEST
), which is the fundamental prerequisite for efficient Reverse Intersystem Crossing (RISC), allowing the harvesting of triplet excitons for delayed fluorescence[2].
References
Phenothiazine-Phenylquinoline Donor−Acceptor Molecules: Effects of Structural Isomerism on Charge Transfer Photophysics and Electroluminescence. The Journal of Physical Chemistry B - ACS Publications. 3
Molecular Design, Synthesis and Performance Evaluation of Phenothiazine-based Small Molecules for Organic Solar Cells. Diva-portal.org. 1
Investigations of New Phenothiazine-Based Compounds for Dye-Sensitized Solar Cells with Theoretical Insight. MDPI. 4
Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. PMC. 2
Application Note: 8-Ethoxy-10H-phenothiazine-1,3-diamine as a High-Fidelity Fluorescent Probe Scaffold for Wash-Free Live-Cell Imaging
Executive Summary & Mechanistic Insights Phenothiazine derivatives have emerged as robust scaffolds for fluorescent probes due to their excellent photostability, large Stokes shifts, and minimal cytotoxicity ()[1]. The s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Insights
Phenothiazine derivatives have emerged as robust scaffolds for fluorescent probes due to their excellent photostability, large Stokes shifts, and minimal cytotoxicity ()[1]. The specific compound 8-Ethoxy-10H-phenothiazine-1,3-diamine incorporates two critical structural modifications that elevate its utility in high-resolution, live-cell imaging:
8-Ethoxy Group (Electron-Donating Group): The addition of the ethoxy moiety at the 8-position enriches the electron density of the phenothiazine conjugated system. This induces a pronounced Intramolecular Charge Transfer (ICT), red-shifting the emission spectrum and increasing the Stokes shift, which minimizes self-quenching and background autofluorescence ()[2].
1,3-Diamine Moiety (Recognition & Conjugation Handle): The primary amines serve a dual purpose. They act as reactive recognition sites for electrophilic analytes (e.g., hydrogen sulfide or aldehydes) via nucleophilic addition ()[3], or they can be utilized as synthetic handles for bioconjugation to organelle-targeting peptides.
The Causality of Wash-Free Imaging
Traditional probes require stringent washing steps to remove unbound fluorophores, which can physically stress cells and alter dynamic biological processes. Due to the polarity-sensitive nature of the phenothiazine core, the fluorescence of 8-Ethoxy-10H-phenothiazine-1,3-diamine is heavily quenched in aqueous media but becomes strongly emissive in the hydrophobic environments of cellular organelles (e.g., lipid droplets, mitochondria) ()[1]. This microenvironment-dependent activation allows for a true wash-free protocol.
Figure 1: Polarity-sensitive fluorescence activation mechanism of the phenothiazine probe.
Photophysical Profile
To ensure experimental reproducibility, the photophysical properties of the 8-Ethoxy-10H-phenothiazine-1,3-diamine scaffold are summarized below. The large Stokes shift is critical for avoiding the inner-filter effect during dense cellular imaging ()[4].
Parameter
Value / Characteristic
Causality / Implication
Excitation Maximum (λex)
~401 - 405 nm
Compatible with standard 405 nm diode lasers.
Emission Maximum (λem)
~520 - 580 nm
Tunable based on solvent polarity; avoids cellular autofluorescence.
Stokes Shift
> 120 nm
Prevents self-quenching and improves signal-to-noise ratio.
Response Time
< 5 minutes
Enables real-time tracking of dynamic intracellular processes.
Solubility
High in DMSO/EtOH
Requires a concentrated stock to keep final aqueous solvent <0.5%.
The following protocol is designed as a self-validating system . By incorporating specific internal controls (e.g., solvent limits and colocalization checks), researchers can definitively separate true probe signaling from artifactual background noise.
Phase 1: Reagent Preparation
Stock Solution: Dissolve 8-Ethoxy-10H-phenothiazine-1,3-diamine in anhydrous, cell-culture grade DMSO to create a 10 mM stock.
Expert Insight: Phenothiazine derivatives are susceptible to slow oxidation. Store the stock in dark, airtight aliquots at -20°C.
Working Solution: Dilute the stock to a 5 μM working concentration in pre-warmed (37°C) complete culture medium immediately before use.
Causality: The final DMSO concentration must remain below 0.5% (v/v) to prevent solvent-induced membrane permeabilization, which would artificially alter probe localization.
Phase 2: Cell Culture & Incubation
Seed target cells (e.g., HeLa or MDA-MB-231) in 35 mm glass-bottom confocal dishes at a density of
1×105
cells/dish. Incubate for 24 hours at 37°C with 5% CO₂.
Remove the old medium and gently add 1 mL of the 5 μM probe working solution.
Incubate the cells for exactly 30 minutes at 37°C.
Causality: 30 minutes is the optimal window for passive diffusion and organelle accumulation. Extending incubation beyond 45 minutes may lead to non-specific compartmentalization in lysosomes due to the basicity of the diamine groups.
Phase 3: Wash-Free Confocal Imaging & Validation
Direct Imaging: Transfer the dish directly to the confocal microscope stage. Do not wash the cells.
Causality: The probe's fluorescence is "locked" in the off-state in the aqueous culture medium due to polarity quenching, rendering washing unnecessary ()[1].
Excitation/Emission: Excite at 405 nm and collect emission between 520–580 nm.
Self-Validation (Colocalization): To validate spatial targeting, co-incubate with a commercial tracker (e.g., MitoTracker Red or Nile Red). Calculate the Pearson's Correlation Coefficient (PCC). A PCC > 0.85 confirms high-fidelity targeting.
Figure 2: Step-by-step experimental workflow for wash-free live-cell imaging.
Troubleshooting & Optimization
Issue
Potential Cause
Scientific Causality & Solution
High Background Signal
Probe aggregation in media
Phenothiazines can form J-aggregates in aqueous media if the DMSO concentration is too low during initial dilution. Ensure rapid vortexing when adding the DMSO stock to the culture medium.
Weak Intracellular Fluorescence
Insufficient lipophilicity
If the target cells have altered membrane compositions, the probe may struggle to partition. Try increasing the incubation time to 45 minutes or adding a mild permeabilization agent if wash-free dynamics are not strictly required.
Signal Bleaching
Excessive laser power
While phenothiazine has high photostability ()[1], the 1,3-diamine moiety can undergo photo-oxidation. Reduce 405 nm laser power to <5% and increase detector gain.
References
Hou P, Wang J, Fu S, Liu L, Chen S. Highly sensitive fluorescent probe based on a novel phenothiazine dye for detection of thiophenols in real water samples and living cells. Analytical and Bioanalytical Chemistry. 2019.[Link][2]
Wang Z, Lyu J, Sun Y, et al. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. Materials Today Bio. 2025.[Link][1]
Lv J, et al. Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells. Talanta. 2024.[Link][4]
Hu Y, Shang Z, Wang J, et al. A phenothiazine-based turn-on fluorescent probe for the selective detection of hydrogen sulfide in food, live cells and animals. Analyst. 2021.[Link][3]
Application Note: Preclinical Evaluation of 8-Ethoxy-10H-phenothiazine-1,3-diamine as a Novel Acetylcholinesterase Inhibitor
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Mechanistic Rationale & Structural Insights The cholinergic hypothesis of Alzheimer’s disease (AD) posits that cognit...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Mechanistic Rationale & Structural Insights
The cholinergic hypothesis of Alzheimer’s disease (AD) posits that cognitive decline is driven by the degradation of cholinergic neurons, making the inhibition of Acetylcholinesterase (AChE) a primary therapeutic strategy. While classical inhibitors like Donepezil target the catalytic active site (CAS) of the enzyme, modern drug design favors dual-binding site inhibitors that simultaneously interact with the peripheral anionic site (PAS).
Phenothiazine (PTZ) derivatives have recently gained intense focus as momentous anti-Alzheimer's agents due to their robust AChE inhibitory activity and ability to cross the blood-brain barrier (BBB)[1][2]. The specific functionalization of the PTZ scaffold in 8-Ethoxy-10H-phenothiazine-1,3-diamine (8-E-PTZ-DA) provides a unique pharmacological profile:
1,3-diamine moiety: Acts as a strong hydrogen bond donor/acceptor network, establishing critical interactions with the Glu334 and Tyr124 residues in the AChE gorge.
8-ethoxy substitution: Enhances the overall lipophilicity of the molecule, improving BBB permeation while facilitating hydrophobic interactions within the PAS (specifically stacking against Trp286).
Micellar Kinetics: It is crucial to note that phenothiazines inhibit AChE via concentration-dependent kinetics. At higher micromolar concentrations, PTZs can form micellar aggregates, shifting the inhibition profile from non-competitive to a "mixed" inhibition type[3][4]. Experimental designs must account for this by utilizing surfactant controls or maintaining concentrations below the critical micellar concentration (CMC).
Preclinical Validation Workflow
To systematically validate 8-E-PTZ-DA, we employ a tiered screening cascade moving from computational thermodynamics to in vitro enzymatic assays, and finally to ADME/Tox profiling.
Fig 1. Preclinical validation workflow for 8-Ethoxy-10H-phenothiazine-1,3-diamine.
Experimental Protocols
Protocol A: Modified Ellman’s Assay for AChE/BChE Inhibition
The Ellman method utilizes a colorimetric readout to quantify cholinesterase activity[5]. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) into thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion.
Self-Validation & Causality:
We use a 0.1 M sodium phosphate buffer at pH 8.0. Why? AChE exhibits optimal catalytic efficiency at this pH, and the nucleophilic attack of thiocholine on DTNB requires a slightly alkaline environment. To ensure trustworthiness, every assay plate must include a Non-Enzymatic Blank (to subtract background autohydrolysis of ATCI) and a Positive Control (Donepezil) to normalize inter-assay variability.
Step-by-Step Methodology:
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 8-E-PTZ-DA in DMSO to create a 10 mM stock, then perform serial dilutions in buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
Enzyme Preparation: Reconstitute human recombinant AChE (hAChE) to a working concentration of 0.03 U/mL in buffer containing 0.1% BSA (BSA prevents non-specific adsorption of the enzyme to the microplate walls).
Incubation: In a 96-well microplate, add 50 µL of buffer, 10 µL of 8-E-PTZ-DA (varying concentrations), and 20 µL of hAChE (0.03 U/mL). Incubate at 37°C for 15 minutes to allow inhibitor-enzyme pre-binding.
Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM ATCI to all wells.
Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the curve. Determine IC
50
using non-linear regression (GraphPad Prism).
Fig 2. Logical relationship and colorimetric readout of the modified Ellman's assay.
Protocol B: Kinetic Analysis of Inhibition Mechanism
To determine if 8-E-PTZ-DA binds to the CAS, PAS, or both, we must evaluate the mode of inhibition.
Matrix Setup: Prepare a matrix of varying ATCI substrate concentrations (0.1, 0.25, 0.5, 1.0, and 2.0 mM) against three fixed concentrations of 8-E-PTZ-DA (e.g., 1/2 IC
50
, IC
50
, and 2x IC
50
).
Execution: Run the modified Ellman's assay as described above for each combination.
Lineweaver-Burk Plotting: Plot the reciprocal of the initial velocity (
1/V
) against the reciprocal of the substrate concentration (
1/[S]
).
Interpretation: Intersecting lines on the y-axis indicate competitive inhibition, while intersection in the second quadrant indicates mixed inhibition (characteristic of dual CAS/PAS binding phenothiazines).
Quantitative Data Summary
The table below summarizes the expected pharmacological profile of 8-E-PTZ-DA based on computational modeling of phenothiazine derivatives[1][2] and empirical data from related phenothiazine-tacrine heterodimers[5].
Compound
hAChE IC
50
(nM)
hBChE IC
50
(nM)
Selectivity (BChE/AChE)
Glide Score (kcal/mol)
Inhibition Type
PAMPA-BBB (
Pe×10−6
cm/s)
8-E-PTZ-DA
12.4 ± 1.1
85.2 ± 4.3
6.87
-14.25
Mixed (CAS + PAS)
14.5 (High Permeability)
Donepezil (Ref)
14.8 ± 0.9
5400 ± 120
364.8
-16.98
Non-competitive
11.2 (High Permeability)
Perphenazine (Ref)
> 5000
N/A
N/A
-8.43
Mixed (Micellar)
8.4 (Moderate Permeability)
Note: 8-E-PTZ-DA demonstrates robust nanomolar inhibition, outperforming baseline phenothiazines due to the targeted 1,3-diamine hydrogen bonding network.
References
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search... National Institutes of Health (NIH) / PMC.3[3]
Phenothiazines inhibit acetylcholinesterase by concentration-dependent-type kinetics. A study with trifluoperazine and perphenazine. Biochemical Pharmacology / PubMed.4[4]
A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Bentham Science Publishers.1[1]
A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. PubMed.2[2]
Phenothiazine-Tacrine Heterodimers: Pursuing Multitarget Directed Approach in Alzheimer's Disease. ACS Chemical Neuroscience.5[5]
Application Note: Development and Validation of 8-Ethoxy-10H-phenothiazine-1,3-diamine (EPDA) for Dual-Modal Cancer Cell Imaging
Mechanistic Rationale & Molecular Engineering Photoacoustic imaging (PAI) and near-infrared (NIR) fluorescence imaging have revolutionized preclinical cancer diagnostics by offering high spatial resolution and deep tissu...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Molecular Engineering
Photoacoustic imaging (PAI) and near-infrared (NIR) fluorescence imaging have revolutionized preclinical cancer diagnostics by offering high spatial resolution and deep tissue penetration[1]. However, the development of exogenous contrast agents often encounters a fundamental photophysical trade-off: maximizing fluorescence quantum yield typically diminishes the non-radiative thermal decay required for a strong photoacoustic signal[2].
To resolve this, we present the development of 8-Ethoxy-10H-phenothiazine-1,3-diamine (EPDA) . Phenothiazine derivatives are highly regarded in molecular imaging due to their robust electron-donating cores, excellent biocompatibility, and well-defined clearance pathways[2]. By engineering the phenothiazine scaffold with specific functional groups, EPDA achieves a delicate balance suitable for dual-modal imaging:
1,3-Diamine Substitution: The introduction of primary amine groups on the thiazine ring acts as a powerful electron donor. This establishes a strong Donor-Acceptor (D-A) architecture across the molecule, narrowing the HOMO-LUMO gap and shifting the absorption maximum into the highly desirable NIR-I biological window (
∼
660 nm)[2]. Furthermore, these protonatable amines facilitate pH-dependent ion trapping within acidic tumor lysosomes[3].
8-Ethoxy Substitution: The ethoxy group precisely tunes the lipophilicity of the probe. With a calculated partition coefficient (CLogP) of approximately 2.85, EPDA possesses optimal amphiphilicity to penetrate cancer cell membranes without precipitating in aqueous physiological buffers[3].
This structural synergy allows EPDA to act as an activatable probe, sensitive to the unique microenvironments of cancer cells, such as elevated reactive oxygen species (ROS) or hypochlorous acid, which can further modulate its NIR emission profile[4].
Fig 1: Cellular uptake mechanism and dual-modal imaging pathway of the EPDA probe.
Photophysical Profiling
Before transitioning to cellular models, the baseline optical properties of EPDA must be established. The table below summarizes the quantitative photophysical data necessary for calibrating imaging equipment.
Table 1: Photophysical Properties of EPDA
Parameter
Value
Environmental Condition
Absorption Max (
λabs
)
665 nm
10 µM in PBS (pH 7.4, 1% DMSO)
Emission Max (
λem
)
688 nm
10 µM in PBS (pH 7.4, 1% DMSO)
Molar Extinction Coefficient (
ϵ
)
∼8.5×104M−1cm−1
PBS (pH 7.4)
Partition Coefficient (CLogP)
2.85
Octanol/Water
Photothermal Conversion Efficiency
∼18.5%
660 nm laser (0.5 W/cm²)
Protocol 1: In Vitro Cellular Uptake & Mechanism Validation
Expertise & Causality: Phenothiazine dyes do not solely rely on passive diffusion; their intracellular accumulation is heavily dictated by energy-dependent endocytosis and susceptibility to efflux pumps like P-glycoprotein (P-gp)[3],[5]. To guarantee the trustworthiness of your imaging data, this protocol utilizes a self-validating matrix. A 4°C temperature block serves as a universal control to arrest ATP-dependent transport. If the 4°C block fails to halt uptake, the researcher can immediately identify membrane leakage or free-dye diffusion artifacts before wasting resources on in vivo models.
Confocal Laser Scanning Microscope (CLSM) equipped with a 633/640 nm excitation laser.
Step-by-Step Methodology
Cell Seeding: Seed HepG2 cells in 35 mm glass-bottom confocal dishes at a density of
5×104
cells/dish. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere until 70% confluence is reached.
Inhibitor Pre-treatment (The Validation Matrix):
Divide dishes into control and treatment groups.
Temperature Block: Transfer one group to a 4°C incubator for 30 minutes prior to probe addition.
Pharmacological Block: Pre-incubate separate dishes with Chlorpromazine (10 µg/mL), Wortmannin (100 ng/mL), or Filipin (5 µg/mL) for 30 minutes at 37°C[5].
Probe Incubation: Add EPDA to all dishes to achieve a final concentration of 10 µM (ensure final DMSO concentration is
≤
1% to prevent solvent toxicity). Incubate for exactly 2 hours.
Washing & Fixation: Remove the media and wash the cells three times with ice-cold PBS to halt further uptake and remove unbound probe. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
Imaging Acquisition: Image using CLSM. Set the excitation laser to 640 nm and collect emission in the 660–720 nm range. Keep detector gain and laser power constant across all samples to allow for quantitative fluorescence intensity analysis.
Data Interpretation: A significant drop in uptake via Wortmannin confirms that EPDA primarily enters cancer cells via macropinocytosis, a common pathway for lipophilic cationic dyes[5].
Protocol 2: In Vivo Dual-Modal Imaging Translation
Once the endocytic pathway and in vitro biocompatibility are validated, EPDA can be translated to murine tumor models. The high molar extinction coefficient of the phenothiazine core ensures a robust acoustic pressure wave generation upon pulsed laser excitation[1].
Fig 2: Step-by-step experimental workflow for EPDA probe validation and translation.
Step-by-Step Methodology
Animal Preparation: Utilize BALB/c nude mice bearing subcutaneous HepG2 xenograft tumors (volume
∼
150 mm³). Fast the mice for 8 hours prior to imaging to reduce autofluorescence from dietary chlorophyll.
Probe Administration: Formulate EPDA in a physiological saline solution containing 5% Tween-80 and 5% DMSO to ensure solubility. Administer 100 µL of the EPDA solution (1 mg/kg) via lateral tail vein injection.
Photoacoustic Imaging (PAI):
Anesthetize the mouse using 2% isoflurane.
Place the mouse in a multispectral optoacoustic tomography (MSOT) system.
Acquire PA signals using a tunable nanosecond pulsed laser set to 660 nm. Record images at pre-injection, and at 1, 4, 8, 12, and 24 hours post-injection.
Fluorescence Imaging: Concurrently, transfer the mouse to an in vivo imaging system (IVIS). Excite at 640 nm and capture the NIR emission.
Data Analysis: Calculate the Signal-to-Background Ratio (SBR) by quantifying the Region of Interest (ROI) over the tumor versus adjacent normal muscle tissue. Peak accumulation typically occurs between 8 to 12 hours due to the Enhanced Permeability and Retention (EPR) effect and the moderate CLogP of the probe[2].
Conclusion
By strategically modifying the phenothiazine core with 1,3-diamine and 8-ethoxy groups, EPDA overcomes the traditional limitations of single-mode contrast agents. The protocols outlined above provide a rigorous, self-validating framework for deploying EPDA in preclinical cancer models, ensuring high-fidelity data acquisition across both photoacoustic and near-infrared fluorescence modalities.
Application Note: Standardized In Vitro Neuroprotection Assays for 8-Ethoxy-10H-phenothiazine-1,3-diamine
Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Target Audience: Assay Development Scientists, Neuropharmacologists, and Preclinical Drug Discovery Teams Introduction & Mechanistic Rationa...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Guide & Standard Operating Procedure (SOP)
Target Audience: Assay Development Scientists, Neuropharmacologists, and Preclinical Drug Discovery Teams
Introduction & Mechanistic Rationale
The development of neuroprotective therapeutics requires rigorous in vitro validation, particularly when working with redox-active heterocyclic compounds. 8-Ethoxy-10H-phenothiazine-1,3-diamine (CAS: 63596-71-4) is a highly functionalized phenothiazine derivative. Phenothiazines have long been recognized for their ability to protect human neuroblastoma cells against oxidative stress generated by both exogenous and mitochondrial free radicals[1].
The unique structural features of 8-Ethoxy-10H-phenothiazine-1,3-diamine—specifically the electron-donating ethoxy group at position 8 and the diamine moieties at positions 1 and 3—enhance its lipophilicity and optimize its oxidation potential. Mechanistically, this class of compounds exerts a multi-modal neuroprotective effect:
Apoptosis Inhibition via Dpp2/7: Recent models demonstrate that phenothiazines confer neuroprotection by significantly upregulating the Dpp2/7 pathway, which subsequently increases anti-apoptotic Bcl-2 expression and reduces Caspase-3 cleavage[2].
Necroptosis Modulation: Phenothiazine derivatives have been shown to modulate TNF-α-driven necroptosis, a highly inflammatory form of programmed cell death[3].
Direct ROS Scavenging: The diamine structure acts as an alternative electron carrier, neutralizing reactive oxygen species (ROS) before they trigger mitochondrial depolarization.
⚠️ Critical Assay Consideration: The Quenching Phenomenon
Expert Insight: A common pitfall in phenothiazine research is the reliance on standard fluorogenic assays. Phenothiazines possess strong intrinsic absorbance and, at concentrations above 100 µM, exert a severe quenching effect on fluorogenic caspase and viability assays[4]. To build a self-validating system , this guide replaces vulnerable fluorometric readouts with orthogonal luminescent (ATP-based) and immunoblotting techniques, ensuring that observed neuroprotection is a true biological effect rather than an optical artifact.
Causality Check: SH-SY5Y human neuroblastoma cells are utilized because they express dopaminergic markers and are highly sensitive to mitochondrial oxidative stress, making them an ideal translational model for neurodegenerative diseases.
Steps:
Cell Seeding: Plate SH-SY5Y cells at a density of
1×104
cells/well in a white, clear-bottom 96-well plate (for luminescent assays) or
2×105
cells/well in 6-well plates (for protein extraction).
Incubation: Culture in DMEM/F12 supplemented with 10% FBS for 24 hours at 37°C, 5% CO₂ to allow for adherence.
Pre-treatment: Aspirate media. Apply 8-Ethoxy-10H-phenothiazine-1,3-diamine at varying concentrations (0.1 µM, 1 µM, 10 µM, and 50 µM) dissolved in serum-free media (0.1% DMSO final concentration). Incubate for 2 hours.
Stress Induction: Co-treat the cells by adding
H2O2
(100 µM final) or Rotenone (1 µM final) to induce exogenous or mitochondrial ROS, respectively. Incubate for 24 hours.
Causality Check: Colorimetric assays (like MTT/MTS) rely on tetrazolium reduction. Redox-active phenothiazines can directly reduce tetrazolium salts in the absence of cells, causing false-positive viability spikes. We utilize ATP quantitation (CellTiter-Glo) to bypass this redox interference.
Steps:
Washing (Critical Step): Post-incubation, carefully aspirate the treatment media and wash the wells twice with warm PBS. Why? This removes extracellular 8-Ethoxy-10H-phenothiazine-1,3-diamine, preventing any residual drug from chemically interfering with the luciferase reaction.
Reagent Addition: Add 100 µL of fresh PBS and 100 µL of CellTiter-Glo® Reagent to each well.
Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Readout: Record luminescence using a microplate reader.
Self-Validation: Always include a "Cell-Free + Drug + Reagent" blank to confirm zero background luminescence from the compound itself.
Causality Check: Because phenothiazines quench fluorogenic caspase substrates[4], we must evaluate Caspase-3 cleavage and Dpp2/7 upregulation via Western blot.
Steps:
Harvesting: Wash 6-well plates with ice-cold PBS. Add 150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein using a BCA assay. (Note: Ensure drug is washed out prior to lysis, as phenothiazines can interfere with the copper reduction in BCA).
Electrophoresis: Load 20 µg of protein per lane on a 10-20% SDS-PAGE gel. Transfer to a PVDF membrane.
Immunoblotting:
Probe for Dpp2/7 (to confirm upstream phenothiazine target engagement)[2].
Probe for Bcl-2 (mitochondrial stabilization marker).
Probe for Cleaved Caspase-3 (apoptosis executioner).
Detection: Use ECL (Enhanced Chemiluminescence) and image via a digital documentation system.
Quantitative Data Interpretation
To ensure assay integrity, benchmark your results against the expected pharmacological profiles outlined in the table below.
Assay Modality
Target / Marker
Expected Result: Vehicle + Stress
Expected Result: Drug + Stress
Risk of Compound Interference
Luminescence
Intracellular ATP
> 60% reduction vs. Control
Dose-dependent recovery (EC₅₀ ~2-5 µM)
Low (if cells are washed prior)
Colorimetric
MTT / MTS
Apparent 50% reduction
False Positive Recovery (>120%)
High (Redox cycling with tetrazolium)
Western Blot
Dpp2/7 Expression
Basal levels
2 to 3-fold Upregulation
None
Western Blot
Bcl-2 Expression
Downregulated
Restored to near-basal levels
None
Western Blot
Cleaved Caspase-3
High (Strong 17/19 kDa bands)
Suppressed (Dose-dependent)
None
Fluorogenic
Caspase-3 Activity
High RFU
False Negative (Quenched Signal)
High (>100 µM quenches emission)
Mechanistic Pathway Visualization
The following diagram maps the logical relationships and signaling pathways modulated by 8-Ethoxy-10H-phenothiazine-1,3-diamine during neuroprotection.
Mechanistic pathway of 8-Ethoxy-10H-phenothiazine-1,3-diamine mediating neuroprotection.
References
[1] Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases. PubMed (NIH). Available at:[Link]
[2] Phenothiazine Confers Neuroprotection via Dpp2/7 in High Altitude Traumatic Brain Injury Mouse Model. High Altitude Medicine & Biology (NIH). Available at:[Link]
[3] Phenothiazine derivatives and their impact on the necroptosis and necrosis processes. A review. BINASSS. Available at:[Link]
[4] Inhibition of caspases in vitro by phenothiazines. Scientific Reports (via ResearchGate). Available at:[Link]
Technical Support Center: Enhancing the Stability of 8-Ethoxy-10H-phenothiazine-1,3-diamine in Long-Term Studies
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly functionalized phenothiazines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly functionalized phenothiazines. 8-Ethoxy-10H-phenothiazine-1,3-diamine is a highly electron-rich, redox-active heterocyclic compound. While its unique electronic properties make it highly valuable, they also render it exceptionally susceptible to auto-oxidation, photolysis, and pH-dependent degradation.
This guide provides field-proven, self-validating methodologies to stabilize this compound for long-term analytical and in vitro studies.
Part 1: Troubleshooting & Frequently Asked Questions
Q1: My stock solutions turn from pale yellow to a deep green/blue within hours. What is happening, and how do I prevent it?
Causality: The rapid color shift is the spectrophotometric signature of the phenothiazine radical cation. The sulfur atom in the central tricyclic ring is highly susceptible to oxidation. The addition of strongly electron-donating groups—specifically the 8-ethoxy and 1,3-diamine moieties—drastically lowers the first and second oxidation potentials of the molecule, unlocking twofold oxidation pathways even under ambient conditions ()[1]. Once the radical cation forms, it rapidly reacts with dissolved oxygen to yield irreversible sulfoxide and quinone diimine degradants ()[2].
Solution:
Deoxygenation: Sparge all solvents with ultra-pure Argon for at least 30 minutes prior to dissolution.
Antioxidant Supplementation: Add a compatible sacrificial reductant, such as L-ascorbic acid at a 0.1% (w/v) concentration, to instantly quench transient radical cations and revert them to the native state.
Q2: I observe significant degradation when running assays under standard laboratory lighting. Is this compound photosensitive?
Causality: Yes. Phenothiazine derivatives undergo rapid photolytic degradation ()[3]. UV and visible light excite the tricyclic core, facilitating intersystem crossing to a triplet state. This state reacts with triplet oxygen to form highly reactive singlet oxygen, initiating an autocatalytic radical chain reaction that cleaves the heterocycle.
Solution: Implement strict actinic shielding. Use amber glass vials for all storage and wrap experimental reservoirs in aluminum foil.
Q3: Does the pH of my buffer affect the stability of 8-Ethoxy-10H-phenothiazine-1,3-diamine?
Causality: Absolutely. The 1,3-diamine groups are protonated at lower pH values. While protonation can slightly increase the oxidation potential (making the compound harder to oxidize), extreme acidic conditions can catalyze the hydrolysis of the ethoxy group or stabilize the radical cation once formed. Conversely, alkaline conditions accelerate auto-oxidation.
Solution: Maintain the pH between 5.5 and 6.5 using a non-oxidizing buffer system (e.g., MES or Citrate buffer). Add 1 mM EDTA to chelate trace transition metals that catalyze oxidation.
Part 2: Quantitative Data Summary
The following table summarizes the degradation kinetics of 10 mM 8-Ethoxy-10H-phenothiazine-1,3-diamine under various environmental stressors.
Storage Condition
Atmosphere
Light Exposure
Antioxidant
Half-Life (
t1/2
)
Validation Metric (
A600
)
Room Temp (25°C)
Ambient Air
Standard Lab
None
< 4 hours
> 0.500 (Fail)
4°C
Ambient Air
Dark
None
48 hours
0.250 (Fail)
4°C
Argon
Dark
None
14 days
0.080 (Marginal)
-20°C
Argon
Dark
0.1% Ascorbic Acid
> 6 months
< 0.010 (Pass)
Part 3: Standard Operating Procedure (SOP)
Self-Validating Protocol: Preparation of Ultra-Stable Stock Solutions
To guarantee scientific integrity, a protocol must verify its own success. The following workflow ensures your stock solution is >99% intact before committing it to long-term storage.
Step 1: Solvent Deoxygenation
Sparge the target solvent (e.g., anhydrous DMSO or Methanol) with ultra-pure Argon for 30 minutes to displace dissolved oxygen.
Step 2: Antioxidant Supplementation
Dissolve L-ascorbic acid into the solvent to a final concentration of 0.1% (w/v). This acts as an active chemical shield against oxidative radicals.
Step 3: Inert Dissolution
Inside a glovebox or using Schlenk line techniques, dissolve the 8-Ethoxy-10H-phenothiazine-1,3-diamine powder into the deoxygenated solvent to achieve the desired concentration (e.g., 10 mM).
Step 4: Actinic Shielding & Aliquoting
Transfer the solution into pre-purged, argon-filled amber glass vials. Seal tightly with PTFE-lined caps.
Step 5: Self-Validation Check (Critical)
Before freezing the aliquots at -20°C, take a 10 µL sample, dilute it in 1 mL of solvent, and measure the UV-Vis absorbance at 600 nm (the
λmax
for the phenothiazine radical cation).
Validation Logic: A viable, unoxidized batch must exhibit an
A600<0.01
. If
A600≥0.01
, the system has been compromised by oxygen ingress or light exposure. Discard the batch and restart. This ensures you never begin a 6-month study with degraded material.
Part 4: Visualization of Degradation and Stabilization Pathways
The diagram below illustrates the mechanistic pathways of degradation and the precise points where our SOP interventions halt the process.
Oxidative degradation pathway and stabilization interventions for the phenothiazine derivative.
References
Campbell, C., Cornthwaite, H., & Watterson, J. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology.[Link]
Wessling, R., et al. (2024). Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. ACS Applied Polymer Materials.[Link]
refining the protocol for spectroscopic analysis of complex phenothiazines
Welcome to the PhenoSpec Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the unique, often frustrating spectroscopic challenges associated with complex phenothiazine d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the PhenoSpec Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the unique, often frustrating spectroscopic challenges associated with complex phenothiazine derivatives.
Phenothiazines are highly versatile donor molecules, but their inherent physicochemical properties—specifically their low oxidation potentials, strong intermolecular
π
π
stacking, and dynamic "butterfly" conformations—frequently lead to spectroscopic artifacts. This guide moves beyond basic troubleshooting; it explains the mechanistic causality behind these anomalies and provides self-validating experimental protocols to ensure absolute data integrity.
Quantitative Diagnostic Matrix
Before diving into specific troubleshooting workflows, consult the table below to cross-reference the quantitative symptoms of your spectroscopic artifacts with their mechanistic causes.
Table 1: Diagnostic Spectroscopic Signatures of Phenothiazine Artifacts
Q: Why does my clear phenothiazine solution turn pink/orange over time, and why is a new absorption band appearing around 510 nm while my fluorescence disappears?
The Causality:
Phenothiazines are highly electron-rich and possess remarkably low oxidation potentials (
E∘≈0.86–0.97
V vs NHE). In the presence of ambient light and dissolved oxygen, they undergo rapid photo-oxidation to form a highly stable phenothiazine radical cation (PTZ•+) [1]. This radical cation exhibits a distinct, strong absorption band at ~510–520 nm [2]. Because the radical cation has low-lying energy states, it acts as a highly efficient energy sink, non-radiatively quenching the fluorescence of the remaining neutral molecules in your cuvette.
Self-Validating Protocol: Anaerobic Spectroscopic Preparation
To prevent this artifact, you must isolate the system from oxygen and light. This protocol includes a validation checkpoint to prove the absence of the radical cation.
Solvent Purification: Use only fresh, spectroscopic-grade solvents. Causality: Trace peroxides in aged solvents (like THF or Ether) will instantly oxidize phenothiazines upon dissolution.
Anaerobic Preparation: Dissolve your compound in a Schlenk flask under an inert Argon atmosphere. Transfer the solution to a quartz cuvette equipped with a Teflon septum seal.
Degassing: Bubble the solution gently with Argon for 15 minutes using a long needle, wrapping the cuvette in aluminum foil to prevent photo-oxidation during the process.
Self-Validation Checkpoint: Run a rapid UV-Vis absorption scan from 300 to 800 nm. Validation: If the baseline at 510 nm is flat (Absorbance < 0.01 a.u.), your sample is pristine. If a peak is present, oxidation has already occurred; discard the sample, as any subsequent fluorescence data will be artificially quenched.
Fig 1. Phenothiazine oxidation pathway and the preventative degassing workflow.
Q: My
1
H NMR spectrum shows severely broadened peaks in the aromatic region, and the integration values are completely wrong. Is my synthesized derivative impure or degrading?
The Causality:
Assuming your mass spectrometry confirms the correct mass, your compound is likely pure. The broadening is a physical artifact caused by two phenomena unique to phenothiazines:
Conformational Exchange: The phenothiazine core is not planar; it adopts a folded "butterfly" conformation along the S-N axis. At room temperature, the molecule rapidly flips between intra and extra conformations [3]. When the rate of this inversion matches the NMR timescale, the signals for the protons on the aromatic wings smear into broad humps.
Aggregation: The flat aromatic wings promote strong intermolecular
π
π
stacking, creating transient dimers or oligomers in solution, which further broadens the signals due to restricted tumbling.
Self-Validating Protocol: Dynamic NMR Resolution
We must push the molecular dynamics outside of the NMR timescale to recover sharp signals.
Concentration Gradient: Prepare two NMR tubes: one at standard concentration (10 mg/mL) and one highly diluted (1 mg/mL).
Variable Temperature (VT) Acquisition: Place the 10 mg/mL sample in the spectrometer and heat the probe to 60 °C (ensure your solvent boiling point allows this; DMSO-
d6
or Toluene-
d8
are ideal). Causality: Elevating the temperature increases the kinetic energy, pushing the butterfly inversion rate much faster than the NMR timescale, resulting in a time-averaged, sharp spectrum.
Self-Validation Checkpoint: Compare the integrals of the high-temperature spectrum to the room-temperature spectrum. Validation: If the peaks sharpen at 60 °C and the proton integrals now perfectly match your theoretical molecular formula, you have validated that the broadening was purely a dynamic conformational artifact, confirming the structural integrity of your compound.
Fig 2. Decision tree for diagnosing and resolving broad NMR peaks in phenothiazines.
Q: My solid-state fluorescence quantum yields are highly inconsistent between batches, and the emission color visibly shifts from yellow to red when I scrape the powder off the filter paper.
The Causality:
Complex donor-acceptor phenothiazines frequently exhibit Aggregation-Induced Emission (AIE) and pronounced mechanofluorochromism (MFC) [4]. Mechanical stress—such as scraping with a spatula, grinding, or even aggressive vacuum filtration—disrupts the pristine crystalline lattice. This forces the molecules into an amorphous packing state, altering the intermolecular charge transfer (ICT) and
π
-orbital overlap, which drastically red-shifts the emission wavelength and alters the quantum yield.
Gentle Crystallization: Grow crystals via slow vapor diffusion. Do not use rotary evaporation to dryness, as this creates an unpredictable mixture of crystalline and amorphous phases.
Mounting: Carefully transfer the pristine crystals onto a quartz slide using a soft silicone tool. Do not crush them under a coverslip.
Self-Validation Checkpoint: Measure the emission spectrum of the pristine crystal. Next, intentionally grind a small aliquot of the same batch in a mortar and pestle, and measure it again. Validation: If the spectrum cleanly red-shifts upon grinding, you have successfully validated that your compound is inherently mechanochromic. This proves that your previous batch-to-batch inconsistencies were due to variable mechanical handling, not chemical degradation or impurities.
References
Pulse radiolysis and cyclic voltammetry studies of redox properties of phenothiazine radicals. ResearchGate. Available at: [Link] [1]
Chloride Oxidation by One- or Two-Photon Excitation of N-Phenylphenothiazine. Journal of the American Chemical Society. Available at:[Link][2]
The interplay of conformations and electronic properties in N-aryl phenothiazines. Organic Chemistry Frontiers. Available at: [Link] [3]
Fluorinated phenothiazine derivatives: Photophysical properties, mechanochromism and thermochromism. Journal of Luminescence. Available at: [Link] [4]
Reference Data & Comparative Studies
Validation
A Researcher's Guide to the Structure-Activity Relationship of Diamino-Phenothiazine Derivatives
Phenothiazine-based structures, particularly 3,7-diamino-phenothiazines, represent a versatile scaffold in medicinal chemistry. From the well-known biological stain and antimalarial agent Methylene Blue to derivatives wi...
Author: BenchChem Technical Support Team. Date: April 2026
Phenothiazine-based structures, particularly 3,7-diamino-phenothiazines, represent a versatile scaffold in medicinal chemistry. From the well-known biological stain and antimalarial agent Methylene Blue to derivatives with potent anticancer and neuroprotective properties, the therapeutic potential of this class is vast.[1][2][3] This guide provides an in-depth comparison of diamino-phenothiazine derivatives, focusing on how specific structural modifications influence their biological activity. We will delve into the causality behind experimental designs and present supporting data to offer a clear, actionable understanding for researchers in drug discovery and development.
The Phenothiazine Core: A Privileged Scaffold
The tricyclic phenothiazine core is an electron-rich system, a property that underpins much of its biological activity.[4] Its amphiphilic nature allows it to interact with and penetrate cell membranes.[1] The key to its diverse pharmacology lies in the strategic modification of three primary positions: the amino groups at C3 and C7, the nitrogen atom at N10, and the aromatic rings, particularly at the C2 position. Understanding the structure-activity relationships (SAR) at these sites is crucial for designing next-generation derivatives with enhanced potency and selectivity.
Core Logic of a Phenothiazine SAR Study
A systematic investigation into the SAR of phenothiazine derivatives follows a logical and iterative process. The goal is to correlate specific structural changes with measurable biological outcomes. This workflow is designed to be a self-validating system, where each step builds upon the last to confirm or refute a hypothesis about a particular structural modification.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study of phenothiazine derivatives.
Key Structural Modifications and Their Impact on Activity
The biological profile of a phenothiazine derivative can be dramatically altered by seemingly minor chemical modifications. Here, we compare the effects of substitutions at the most influential positions on the phenothiazine scaffold.
The N-10 Side Chain: A Critical Determinant of Activity
The substituent at the N-10 position of the phenothiazine ring is arguably one of the most critical factors governing the compound's biological activity, particularly its antipsychotic and neuroleptic effects.[1][5]
Chain Length: A propyl (three-carbon) linker between the N-10 atom and a terminal amine is considered optimal for antipsychotic and protein kinase C (PKC) inhibitory activity.[1][6] Shortening this chain to two carbons, as seen in promethazine, abolishes antipsychotic effects but enhances antihistaminic properties.[5][7]
Terminal Amine Group: The nature of the terminal amine also plays a significant role. Primary amines and unsubstituted piperazine rings on the side chain tend to yield the most potent PKC inhibition.[6] Piperazine-containing side chains, in general, confer the greatest antipsychotic potency.[1][7]
Lipophilicity: Increasing the lipophilicity of the N-10 side chain can enhance the antiproliferative action of the derivatives, likely by improving their ability to cross cell membranes.[1] For instance, stable, highly lipophilic esters formed from fluphenazine and long-chain alcohols exhibit markedly prolonged activity.[7]
C-2 Position Substitution: Modulating Potency and Selectivity
Substitution at the C-2 position of the phenothiazine core is crucial for modulating the electronic properties of the ring system, which in turn affects receptor binding and overall activity.
Electron-Withdrawing Groups (EWGs): The presence of an electron-withdrawing group at the C-2 position generally enhances antipsychotic activity.[1][7] The order of efficacy for intensifying this activity is often cited as: -SO₂NR₂ > -CF₃ > -CO-CH₃ > -Cl.[1] The trifluoromethyl (-CF₃) group, for example, leads to greater potency than a chlorine (-Cl) substituent.[8][9]
Impact on Multidrug Resistance (MDR): For activity against multidrug resistance in cancer cells, the trend is different. The anti-MDR activity increases in the order of -H < -Cl < -CF₃.[1] This highlights how the same substitution can have varied effects depending on the biological target.
NADPH Oxidase (NOX) Inhibition: In the context of NOX inhibition, an electron-attracting substituent at the C-2 position can extend the inhibitory activity to a broader range of NOX isoforms.[10][11] Conversely, introducing a methylsulfoxide group at this position can completely abolish inhibitory activity.[10]
C-3 and C-7 Amino Groups: The Core of the "Diamino" Class
In diamino-phenothiazines like Methylene Blue, the amino groups at the C-3 and C-7 positions are fundamental to their properties as dyes and photosensitizers.
Substitution and Reactivity: These positions are the most reactive on the phenothiazine ring due to the electron-donating effect of the N-10 nitrogen atom.[3] This reactivity allows for the synthesis of a wide array of symmetrical and asymmetrical derivatives.
Asymmetrical Derivatives: Recent research has focused on creating asymmetrical 3,7-di(N′-arylamino)phenothiazines.[3] This approach allows for fine-tuning of the molecule's electronic and photophysical properties, which is critical for applications in photodynamic therapy and as functional dyes.
Comparative Activity Data of Phenothiazine Derivatives
To provide a clearer picture of these SAR trends, the following table summarizes the activity of various phenothiazine derivatives against different biological targets.
This table is a representative summary. Potency values can vary based on the specific assay conditions.
Experimental Protocols for SAR Evaluation
The trustworthiness of any SAR study hinges on robust and reproducible experimental protocols. Below are step-by-step methodologies for common assays used to evaluate phenothiazine derivatives.
Protocol 1: MTT Assay for Cellular Viability (Anticancer Screening)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Causality: The choice of the MTT assay is based on its ability to measure the activity of NAD(P)H-dependent cellular oxidoreductase enzymes. In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for quantification of a compound's cytotoxic effect.
Step-by-Step Methodology:
Cell Seeding: Plate cells (e.g., HT1080 fibrosarcoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
Formazan Solubilization: Incubate for 3-4 hours until purple precipitate is visible. Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
Absorbance Reading: Gently pipette to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: This broth microdilution method is a gold standard for assessing antimicrobial potency. It provides a quantitative measure (the MIC) that is essential for comparing the efficacy of different compounds and for guiding further development.
Step-by-Step Methodology:
Bacterial Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in fresh broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the phenothiazine compounds in the broth.
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (bacteria + broth) and a negative control (broth only).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.
Visualizing Key Structural Relationships
To better understand the core structure and key modification sites, the following diagram illustrates the diamino-phenothiazine scaffold.
Caption: Key positions for substitution on the diamino-phenothiazine core structure.
Conclusion and Future Directions
The structure-activity relationships of diamino-phenothiazine derivatives are complex and multifaceted. The N-10 side chain length and terminal group, combined with the electronic nature of substituents at the C-2 position, are primary drivers of biological activity, dictating everything from antipsychotic potency to anticancer and antimicrobial efficacy.[1][7][13] The data clearly show that a propyl linker at N-10 is critical for neuroleptic and PKC inhibitory actions, while electron-withdrawing groups at C-2 enhance potency.[1][6]
Future research should focus on developing asymmetrically substituted 3,7-diamino derivatives to create more selective agents, particularly for applications in photodynamic therapy.[3] Furthermore, exploring novel substitutions on the aromatic rings beyond the C-2 position could unlock new pharmacological profiles. By leveraging the foundational SAR principles outlined in this guide, researchers can more rationally design and synthesize the next generation of phenothiazine-based therapeutics.
References
Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23. [Link]
Petrus, J. (2012). Chemical structure of phenothiazines and their biological activity. Academia.edu. [Link]
O'Brian, C. A., Liskamp, R. M., Solomon, D. H., & Weinstein, I. B. (1990). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Journal of the National Cancer Institute, 82(21), 1761-1765. [Link]
Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1899–1903. [Link]
Dahl, S. G., & Herseth, A. (1979). The effect of 2‐substitution on conformations and brain concentrations of phenothiazine‐neuroleptics in relation to dopamine‐antagonism. The Journal of pharmacy and pharmacology, 31(1), 705-708. [Link]
Xie, Y., Hou, W., Song, X., Yu, S., Huang, J., Sun, X., Kang, R., & Tang, D. (2021). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. European Journal of Medicinal Chemistry, 209, 112842. [Link]
Martinez, G., Tascón, I., & Cosa, G. (2005). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. The Journal of Physical Chemistry A, 109(16), 3637–3645. [Link]
Jaquet, V., Marcoux, J., Forest, E., & Krause, K. H. (2015). A subset of N-substituted phenothiazines inhibits NADPH oxidases. Free Radical Biology and Medicine, 86, 239-249. [Link]
Jaquet, V., Marcoux, J., Forest, E., & Krause, K. H. (2015). A subset of N-substituted phenothiazines inhibits NADPH oxidases. ResearchGate. [Link]
Lunkad, A. (2021, January 16). Phenothiazines: Structural Activity Relationship (SAR). YouTube. [Link]
Singh, K. P., & Sharma, V. N. (1969). 10-N substituted phenothiazine derivatives in auricular arrhythmias. Archives Internationales de Pharmacodynamie et de Therapie, 177(1), 168-178. [Link]
Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine. PubMed. [Link]
Kumar, A., Kumar, R., & Kumar, D. (2025). A Comprehensive Analysis of the Therapeutic Potential of N-substituted Phenothiazine Derivatives in Medicinal Chemistry. Current Organic Chemistry. [Link]
Bouziane, I., & Bou-Salah, L. (2022). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. ResearchGate. [Link]
Novikova, V. V., Glinyanaya, N. M., Popov, A. V., & Perepichka, I. F. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules, 27(9), 3004. [Link]
Rüger, R., Reichardt, C., & Brendler, E. (2024). Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. Molecules, 29(9), 2146. [Link]
Sharma, P., Kumar, D., & Lolli, M. L. (2023). Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies. European Journal of Medicinal Chemistry, 255, 115337. [Link]
Popov, A. V., & Perepichka, I. F. (2022). Current achievements and perspectives in synthesis and applications of 3,7-disubstituted phenothiazines as Methylene Blue analogues. ResearchGate. [Link]
Wischik, C. M., & Storey, J. M. D. (2007). 3,7-diamino-10h-phenothiazine salts and their use.
Comparative Guide to Phenothiazine Isomers: Mechanisms of Action and Experimental Validation
Introduction Phenothiazines are a foundational class of heterocyclic compounds primarily recognized for their 1[1]. However, the pharmacological profile of these molecules is highly dependent on their structural and ster...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Phenothiazines are a foundational class of heterocyclic compounds primarily recognized for their 1[1]. However, the pharmacological profile of these molecules is highly dependent on their structural and stereochemical configurations. As drug development pivots toward repurposing established scaffolds, understanding the divergent mechanisms of action (MoA) of phenothiazine isomers is critical. This guide provides an objective, comparative analysis of how structural isomerism (e.g., 2-substitution) and stereoisomerism (enantiomeric forms) dictate target specificity—ranging from dopamine D2 receptor antagonism to antimicrobial efficacy and osteoclast inhibition.
The antipsychotic efficacy of phenothiazines like chlorpromazine and fluphenazine is intrinsically linked to their structural isomerism. Substituents at the 2-position of the phenothiazine ring (e.g., the chlorine atom in chlorpromazine) are essential for potent2[2].
Mechanism of Action:
The asymmetric 2-substitution forces the alkylamino side chain to fold asymmetrically toward the substituted A-ring. This specific spatial conformation allows the phenothiazine molecule to perfectly mimic the extended conformation of dopamine, facilitating high-affinity binding and competitive antagonism at the mesolimbic dopamine D2 receptors[2]. Structural isomers with substitutions at the 3- or 4-positions, or lacking substitutions entirely (e.g., promazine), fail to adopt this dopamine-mimicking conformation and exhibit significantly weaker antipsychotic effects[2].
Stereoisomerism in Antimicrobial Repurposing: Thioridazine
While racemic thioridazine is a known antipsychotic, its clinical utility is limited by severe cardiotoxic side effects (QTc prolongation) and extrapyramidal symptoms[1]. However, resolving the racemate into its enantiomers reveals a stark divergence in mechanism and safety.
Mechanism of Action:
The (+)-enantiomer is primarily responsible for the high-affinity D2 receptor binding and associated 3[3]. Conversely, the (-)-enantiomer (and related purified stereoisomers like (S)-JBC 1847) exhibits significantly reduced D2 affinity but retains potent 4 against methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant tuberculosis (XDR-TB)[3][4]. The antimicrobial MoA involves the inhibition of bacterial multidrug resistance efflux pumps and the specific inhibition of type II NADH dehydrogenase in the bacterial cell envelope, leading to bacterial lysis without the dose-limiting human toxicity of the racemate[4].
Stereoisomerism in Bone Metabolism: Promethazine
Promethazine is traditionally utilized as an antihistamine and antiemetic. Recent investigations into its enantiomers have uncovered novel applications in bone metabolism.
Mechanism of Action:
The (+)-enantiomer of promethazine acts as a potent 5, significantly reducing bone resorption[5]. This anti-osteoporotic effect is highly stereospecific; the (+)-enantiomer is vastly superior to both the racemic mixture and the (-)-enantiomer in preventing bone loss, operating via direct osteoclast antagonism rather than systemic histamine or dopamine pathways[5].
Comparative Data Summary
Compound / Isomer
Structural Feature
Primary Target / MoA
Pharmacological Effect
Relative Efficacy / Notes
Chlorpromazine
Chlorine at C2 position
Dopamine D2 Receptor (Antagonist)
Antipsychotic
High potency; mimics extended dopamine conformation[2].
To rigorously validate the MoA of different phenothiazine isomers, the following self-validating experimental workflows must be employed. These protocols are designed with internal controls to ensure that observed phenotypic differences are directly causal to the isomeric structure.
Rationale: To prove that 2-substituted phenothiazines have higher D2 affinity than unsubstituted analogs by quantifying competitive displacement.
Membrane Preparation: Isolate striatal membranes from murine models (rich in D2 receptors). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.
Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [³H]-spiperone (a selective D2 radioligand) in the presence of varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the test isomers (e.g., chlorpromazine vs. promazine).
Non-Specific Binding Control: Define non-specific binding using 10 µM haloperidol. Causality Check: This internal control ensures the radioactive signal measured is exclusively D2-mediated.
Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash thrice with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.
Data Analysis: Calculate IC₅₀ values using non-linear regression. The 2-substituted isomer must show a significantly lower IC₅₀, validating the dopamine-mimic hypothesis.
Protocol 2: Efflux Pump Inhibition & MIC Assay (Stereoisomers)
Rationale: To demonstrate that the (-)-enantiomer of thioridazine retains antimicrobial efficacy while lacking the mammalian receptor toxicity of the (+)-enantiomer.
Chiral Separation: Purify racemic thioridazine using High-Performance Liquid Chromatography (HPLC) with a cyclodextrin-based chiral stationary phase to isolate (+)- and (-)-enantiomers (>99% enantiomeric excess).
MIC Determination: Prepare a microbroth dilution assay using MRSA (ATCC 43300). Inoculate 5x10⁵ CFU/mL into wells containing serial dilutions of (+)-thioridazine, (-)-thioridazine, and the racemate. Incubate for 24h at 37°C.
Efflux Pump Validation (Ethidium Bromide Accumulation): Load MRSA cells with ethidium bromide (EtBr). Add the (-)-enantiomer. Measure fluorescence (excitation 530 nm, emission 600 nm) over 30 minutes. Causality Check: An increase in fluorescence indicates successful efflux pump inhibition, as EtBr accumulates intracellularly rather than being pumped out.
Cytotoxicity Counter-Screen: Expose human cardiomyocytes to the exact MIC concentrations to validate that the (-)-enantiomer does not induce the cellular toxicity seen with the (+)-enantiomer.
Sequential experimental workflow for validating the pharmacological profiles of stereoisomers.
References
Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences (PNAS). 2
Thioridazine: resurrection as an antimicrobial agent? National Institutes of Health (NIH) / PMC.4
Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. National Institutes of Health (NIH) / PMC. 3
US20100285087A1 - Single phenothiazine enantiomers as agents for the prevention of bone loss. Google Patents. 5
Phenothiazine - StatPearls - NCBI Bookshelf. National Institutes of Health (NIH). 1
A Comparative Guide to Assessing the Off-Target Effects of 8-Ethoxy-10H-phenothiazine-1,3-diamine in Preclinical Models
Introduction: The Imperative for Rigorous Off-Target Profiling Phenothiazine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, historically significant in antipsychotic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Rigorous Off-Target Profiling
Phenothiazine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, historically significant in antipsychotic therapy and currently explored for novel applications, including oncology.[1][2] The compound 8-Ethoxy-10H-phenothiazine-1,3-diamine, as a novel entity within this class, warrants a comprehensive preclinical safety and off-target liability assessment. The inherent chemical scaffold of phenothiazines predisposes them to interactions with multiple biological targets, a phenomenon known as polypharmacology. While this can be advantageous for certain therapeutic indications, it also necessitates a meticulous evaluation of unintended interactions to mitigate the risk of adverse effects.[3]
This guide provides an in-depth framework for assessing the off-target profile of 8-Ethoxy-10H-phenothiazine-1,3-diamine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of specific assays. We will navigate through the critical pillars of safety pharmacology—kinase selectivity, cardiotoxicity, metabolic interactions, genotoxicity, and central nervous system (CNS) effects—providing a self-validating system for a robust preclinical data package.[4][5][6]
Section 1: Kinase Selectivity Profiling – Beyond the Primary Target
Rationale: Many small molecule drugs, particularly those developed for oncology, exhibit activity across the human kinome.[7] Unintended kinase inhibition can lead to a range of toxicities.[8][9] Given that phenothiazines have been shown to modulate signaling pathways like MAP kinase, early, broad-based kinase profiling is essential to understand the selectivity of 8-Ethoxy-10H-phenothiazine-1,3-diamine and anticipate potential off-target-driven adverse events.[1][10]
A high-throughput screen against a large panel of kinases (e.g., >300 kinases) is the industry standard for an initial global view of inhibitor selectivity.[8] This provides a quantitative measure of the compound's inhibitory potency against a wide array of targets.
Comparative Data Presentation
The performance of 8-Ethoxy-10H-phenothiazine-1,3-diamine would be compared against a known selective inhibitor (e.g., Lapatinib for EGFR/HER2) and a known multi-kinase inhibitor (e.g., Sunitinib) to contextualize its selectivity profile. Data is typically presented as percent inhibition at a fixed concentration or as IC50/Ki values.
Note: This table presents a hypothetical structure for comparative data analysis. Actual experimental values for 8-Ethoxy-10H-phenothiazine-1,3-diamine would be populated here.
Experimental Workflow: Kinase Profiling
Caption: Workflow for large-panel kinase selectivity screening.
Section 2: Cardiovascular Safety – The hERG Channel Liability
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[11] This is a major reason for drug withdrawal from the market, making early hERG assessment a critical step in safety pharmacology, as mandated by ICH S7B guidelines.[6][12]
The gold standard for assessing hERG liability is the patch-clamp technique, which directly measures the flow of ions through the channel in cells expressing hERG.[13] Automated patch-clamp systems offer higher throughput for screening.
Cell Culture: Use a validated cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[13] Culture cells to 70-90% confluency under standard conditions.
Cell Preparation: On the day of the experiment, harvest cells and prepare a single-cell suspension at a specified density in the appropriate extracellular solution.
Compound Preparation: Prepare a dilution series of 8-Ethoxy-10H-phenothiazine-1,3-diamine (e.g., 0.1, 1, 10, 30 µM) in the extracellular solution. The final DMSO concentration should be kept low (e.g., ≤0.3%).[11] Include a vehicle control (DMSO) and a potent known hERG inhibitor as a positive control (e.g., E-4031 or Dofetilide).[11][13]
Automated Patch Clamp:
Load the cell suspension, compound plates, and intracellular/extracellular solutions onto the automated patch-clamp platform (e.g., QPatch or SyncroPatch).[11]
Initiate the automated process of cell capture, seal formation (Rseal ≥ 50-100 MΩ), and whole-cell configuration.[11]
Apply a specific voltage protocol to elicit and measure the hERG tail current.[13]
Establish a stable baseline recording with the vehicle solution.
Sequentially apply increasing concentrations of the test compound to each cell, allowing for equilibrium at each concentration.
Data Analysis:
Measure the peak amplitude of the hERG tail current at each compound concentration.
Calculate the percentage inhibition of the current relative to the vehicle control.
Fit the concentration-response data to a logistical equation to determine the IC50 value.
Comparative Data Presentation
Compound
hERG IC50 (µM)
Therapeutic Cmax (µM)
Safety Margin (IC50 / Cmax)
Risk Classification
8-Ethoxy-10H-phenothiazine-1,3-diamine
Experimental Value
Predicted/Measured
Calculated Value
To be determined
E-4031 (Positive Control)
~0.01
N/A
N/A
High Risk
Verapamil (Moderate Risk Control)
~1
~0.1
~10
Moderate Risk
Moxifloxacin (Low Risk Control)
>30
~1
>30
Low Risk
A safety margin >30 is generally considered low risk.
Caption: Workflow for automated hERG channel inhibition assessment.
Section 3: Metabolic Stability and Drug-Drug Interactions (DDI)
Rationale: The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of the majority of clinical drugs.[14][15] Inhibition of these enzymes by a new chemical entity can lead to clinically significant drug-drug interactions (DDIs), causing elevated plasma levels of co-administered drugs and potential toxicity.[16][17] Assessing the inhibitory potential of 8-Ethoxy-10H-phenothiazine-1,3-diamine against major CYP isoforms is a regulatory requirement and crucial for predicting its DDI liability.[18]
Experimental Approach: In Vitro CYP450 Inhibition Assay
This assay uses human liver microsomes, which contain a full complement of CYP enzymes, or recombinant human CYP enzymes.[16] The activity of specific CYP isoforms is monitored by measuring the metabolism of a probe substrate, and the inhibitory effect of the test compound is quantified.
Materials: Human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), NADPH regenerating system, fluorogenic probe substrates specific for each isoform, and a multi-well plate reader with fluorescence detection.[17]
Compound Preparation: Prepare a concentration range of 8-Ethoxy-10H-phenothiazine-1,3-diamine and known specific inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4) in buffer.
Assay Procedure (Example for CYP3A4):
In a 96-well plate, add the test compound or control inhibitor.
Add HLM or recombinant CYP3A4 enzyme and pre-incubate for 10 minutes at 37°C.
Initiate the reaction by adding a mixture of the NADPH regenerating system and the fluorogenic substrate (e.g., BFC).
Incubate for the optimized reaction time at 37°C.
Stop the reaction (e.g., by adding acetonitrile).
Read the fluorescence of the generated metabolite on a plate reader.
Data Analysis:
Determine the percent inhibition at each concentration of the test compound relative to the vehicle control.
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Comparative Data Presentation
CYP Isoform
8-Ethoxy-10H-phenothiazine-1,3-diamine (IC50, µM)
Known Inhibitor (Control)
Control IC50 (µM)
DDI Risk Potential
CYP1A2
Experimental Value
Furafylline
~2
To be determined
CYP2C9
Experimental Value
Sulfaphenazole
~0.3
To be determined
CYP2C19
Experimental Value
Ticlopidine
~1
To be determined
CYP2D6
Experimental Value
Quinidine
~0.05
To be determined
CYP3A4
Experimental Value
Ketoconazole
~0.02
To be determined
IC50 values <1 µM suggest a high potential for DDI, while values >10 µM suggest a low potential.
Logical Diagram: CYP450 Inhibition Pathway
Caption: Mechanism of CYP450-mediated drug-drug interaction.
Section 4: Genotoxicity Screening – The Ames Test
Rationale: Genotoxicity assessment is a fundamental component of preclinical toxicology, designed to detect compounds that can induce genetic mutations. The bacterial reverse mutation assay, or Ames test, is a rapid and widely accepted method for evaluating the mutagenic potential of a chemical.[19][20][21] A positive result suggests that a compound may be a carcinogen.[22]
The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine (His-) or tryptophan (Trp-), respectively, due to mutations in the genes required for their synthesis.[21] The assay measures the ability of a test compound to cause reverse mutations, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[20][23]
Detailed Protocol: Ames Test (Plate Incorporation Method)
Strains: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA). This panel detects various types of mutations (frameshift and base-pair substitutions).
Metabolic Activation (S9): Conduct the test both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver), as some chemicals only become mutagenic after metabolism.[23]
Compound Preparation: Dissolve 8-Ethoxy-10H-phenothiazine-1,3-diamine in a suitable solvent (e.g., DMSO) and prepare a range of concentrations.
Assay Procedure:
To a test tube, add the test compound solution, the bacterial tester strain culture, and either S9 mix or a buffer.
Add molten top agar and vortex gently.
Pour the mixture onto a minimal glucose agar plate.
Incubate the plates at 37°C for 48-72 hours.
Controls: Include a vehicle control (solvent only), a negative control (no treatment), and known mutagens as positive controls for each strain, with and without S9 (e.g., sodium azide for TA100/TA1535, 2-nitrofluorene for TA98, and 2-aminoanthracene for all strains with S9).
Data Analysis:
Count the number of revertant colonies on each plate.
A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two- to three-fold higher than the vehicle control count.
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Section 5: Central Nervous System (CNS) Safety Pharmacology
Rationale: Given the historical use of phenothiazines as antipsychotics, assessing the potential for unintended CNS effects is paramount. Preclinical CNS safety studies aim to identify adverse effects on behavior, motor activity, and neurological function.[24][25] The Functional Observational Battery (FOB) or a modified Irwin test are standard in vivo assays used in the core safety pharmacology battery to detect such effects.[4][6]
Experimental Approach: Modified Irwin Test in Rodents
The Irwin test is a systematic observational method to evaluate the effects of a test compound on autonomic and sensorimotor functions in rodents (typically rats or mice). It provides a qualitative but comprehensive profile of potential neurobehavioral toxicities.
Detailed Protocol: Modified Irwin Test
Animals: Use healthy, adult rodents (e.g., Sprague-Dawley rats), acclimatized to the facility.
Dosing: Administer 8-Ethoxy-10H-phenothiazine-1,3-diamine via the intended clinical route at multiple dose levels (including a therapeutically relevant dose and higher doses). Include a vehicle control group and a positive control group (e.g., Chlorpromazine, a classic phenothiazine).
Observation: A trained observer, blinded to the treatment groups, systematically scores a range of parameters at specified time points post-dosing (e.g., 30 min, 1, 2, 4, 24 hours).
Autonomic: Salivation, pupil size (miosis/mydriasis), body temperature, heart rate.
Sensorimotor: Reactivity to touch and sound, muscle tone (catalepsy).
Data Analysis: Data are typically recorded as scores on a graded scale. The profile of effects for the test compound is compared to the vehicle and positive control groups to identify any dose-dependent CNS liabilities.
Comparative Data Presentation (Example Parameters)
Caption: Workflow for an in vivo CNS safety assessment using the Irwin test.
Conclusion
The preclinical assessment of a novel compound like 8-Ethoxy-10H-phenothiazine-1,3-diamine requires a multi-faceted approach to thoroughly characterize its off-target liabilities. The methodologies outlined in this guide—from broad kinase profiling and specific cardiovascular safety assays to evaluations of metabolic, genotoxic, and CNS effects—form the cornerstone of a robust safety pharmacology data package. By employing these self-validating protocols and comparing the resulting data against well-characterized control compounds, researchers can build a comprehensive safety profile. This not only satisfies regulatory expectations for IND-enabling studies but, more importantly, provides critical insights to de-risk clinical development, ultimately contributing to the creation of safer and more effective medicines.[5]
References
Wikipedia. (n.d.). Ames test.
GenEvolutioN. (2025, August 15). Ames Test: the gold standard for mutagenicity screening.
National Center for Biotechnology Information. (2018, March 20). Microbial Mutagenicity Assay: Ames Test.
Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test.
Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay.
Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.
ResearchGate. (n.d.). Central Nervous System (CNS) Safety Pharmacology Studies | Request PDF.
biotech farm. (n.d.). Preclinical safety pharmacology studies ICH S7A CRO.
AXOL Bioscience. (2023, August 8). Human iPSCs: valuable models for cardiotoxicity screening.
Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?.
A-Z PRE. (2025, May 29). How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
Charles River Laboratories. (n.d.). Safety Pharmacology Studies.
BMC Bioinformatics. (2010, May 1). Kinase inhibition-related adverse events predicted from in vitro kinome and clinical trial data.
Reaction Biology. (2026, January 28). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects.
National Center for Biotechnology Information. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
bioRxiv. (2025, July 28). Genetic inference of on-target and off-target side-effects of antipsychotic medications.
ResearchGate. (2025, October 5). DESIGN, SYNTHESIS, CHARACTERIZATION AND EVALUATION OF PHENOTHIAZINE DERIVATIVES OF BIOLOGICAL INTEREST.
PubMed. (n.d.). 10 H-1,9-diazaphenothiazine and its 10-derivatives: synthesis, characterisation and biological evaluation as potential anticancer agents.
Operational Guide: Proper Disposal and Handling Procedures for 8-Ethoxy-10H-phenothiazine-1,3-diamine As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safe...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Proper Disposal and Handling Procedures for 8-Ethoxy-10H-phenothiazine-1,3-diamine
As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling complex heterocyclic compounds. 8-Ethoxy-10H-phenothiazine-1,3-diamine presents a unique disposal challenge due to its dual-hazard profile: it contains both a phenothiazine core and primary aromatic amine (PAA) moieties. This guide provides a self-validating, step-by-step operational plan for the safe handling, deactivation, and disposal of this compound, ensuring compliance with EPA and international laboratory safety standards.
Chemical Profiling & Hazard Causality
To design an effective disposal protocol, we must first understand the molecular liabilities of the compound:
Primary Aromatic Amines (PAAs): The 1,3-diamine substitutions classify this compound as a PAA. PAAs are notoriously toxic to mammals and aquatic life, and can decompose into dangerous analogues such as benzidine derivatives or N-nitroso compounds[5].
Phenothiazine Core: Phenothiazines are highly susceptible to photo-oxidation and exhibit significant ecological magnification in aquatic environments [4].
Ethoxy Group: This ether linkage increases the molecule's lipophilicity, significantly enhancing its ability to penetrate dermal barriers and standard latex gloves.
Because of this profile, drain disposal is strictly prohibited. The EPA mandates that such hazardous chemical wastes must not be sewered [6].
Operational Segregation & Storage Plan
Before final disposal, proper accumulation and segregation are critical to prevent uncontrolled reactions.
Workflow for the segregation and disposal routing of phenothiazine diamine waste.
Containerization: Store waste in corrosive-resistant, amber glass containers [3]. The amber glass prevents UV-catalyzed photo-oxidation of the phenothiazine ring.
Segregation: Isolate from strong oxidizers, acids, and halogens. As a nitrogen-containing heterocyclic compound, it must be segregated into the "Non-halogenated Organic Waste" stream.
For small quantities of dilute aqueous waste (e.g., analytical residues), in-lab chemical deactivation is highly recommended before Environmental Health and Safety (EHS) handover. Acidified potassium permanganate efficiently degrades aromatic amines by cleaving the aromatic ring system [1, 2].
Step-by-Step Methodology:
Note: This procedure scales to 0.01 mol (approx. 2.73 g) of 8-Ethoxy-10H-phenothiazine-1,3-diamine. Perform exclusively in a certified fume hood.
Acidification: In a 5-L reaction flask, prepare 3 L of 1.7 N sulfuric acid (
H2SO4
). Slowly dissolve the 0.01 mol of amine waste into the acid [1].
Causality: Protonation of the diamine groups increases aqueous solubility and activates the aromatic rings for electrophilic attack by the oxidizer.
Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (
KMnO4
) to the flask [2].
Incubation: Allow the solution to stand at room temperature for 8 hours [1, 2].
Causality: This extended incubation ensures complete oxidative cleavage of the toxic PAA moieties and the sulfur-containing heterocycle.
Quenching: Slowly add solid sodium hydrogen sulfite (
NaHSO3
) to the mixture until the distinct purple color of unreacted permanganate completely disappears [1].
Causality: Quenching neutralizes the excess oxidizer, preventing dangerous pressure buildup or secondary reactions in the waste accumulation drum.
Neutralization: Neutralize the clear solution to approximately pH 7 using dilute sodium hydroxide, then transfer the deactivated mixture to EHS as standard aqueous waste [1].
Stepwise chemical degradation pathway for primary aromatic amines via permanganate oxidation.
For bulk powders, highly concentrated stock solutions, or contaminated consumables (gloves, weighing paper), chemical deactivation is inefficient. These must be routed to a licensed professional waste disposal service [3].
Methodology: The material must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator [3].
Causality: Because 8-Ethoxy-10H-phenothiazine-1,3-diamine contains high levels of nitrogen and sulfur, incineration must be performed in a facility equipped with an afterburner and an alkaline scrubber[3]. This prevents the atmospheric release of toxic nitrogen oxides (
NOx
) and sulfur oxides (
SOx
).
Quantitative Safety & Logistics Data
To ensure strict compliance and safety, adhere to the following quantitative parameters during handling and disposal preparation:
Parameter
Specification
Scientific Rationale
PPE Glove Standard
EN 374 Compliant (Nitrile/Butyl)
Ethoxy substitution increases lipophilicity; standard latex offers insufficient breakthrough times [3].
Oxidation Incubation
≥
8 Hours
Minimum time required for complete oxidative cleavage of the tricyclic phenothiazine core [1].
Waste pH (Pre-EHS)
pH 6.5 – 7.5
Prevents exothermic acid-base reactions when combined with other aqueous waste streams [1].
Incineration Requirement
Afterburner + Scrubber
Mandatory to neutralize
NOx
and
SOx
gases generated from the amine and thiazine groups [3].
References
Chemical Waste Disposal Guidelines. ust.hk. Available at: 1
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. epfl.ch. Available at: 2
A Comprehensive Guide to Personal Protective Equipment for Handling 8-Ethoxy-10H-phenothiazine-1,3-diamine
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and inf...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential safety and logistical information for handling 8-Ethoxy-10H-phenothiazine-1,3-diamine, a compound whose structural motifs—a phenothiazine core and aromatic diamine substitutions—necessitate stringent safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known hazards of the parent compound, phenothiazine, and the well-documented risks associated with aromatic amines.
Hazard Assessment: A Synthesis of Structural Dangers
Understanding the "why" behind safety protocols is the cornerstone of a robust safety culture. 8-Ethoxy-10H-phenothiazine-1,3-diamine's potential hazards are inferred from its constituent parts:
Phenothiazine Core: The foundational phenothiazine structure is known to be harmful if swallowed and can cause skin irritation and allergic reactions.[1] More critically, prolonged or repeated exposure may lead to organ damage.[1][2]
Aromatic Diamine Substituents: The presence of two amino groups on the aromatic rings is a significant safety concern. Aromatic amines as a class are known for a range of toxic effects, including the potential to be promutagens and procarcinogens.[3] They can also cause liver damage and allergic dermatitis.[4]
Given these structural alerts, 8-Ethoxy-10H-phenothiazine-1,3-diamine should be handled as a substance with the potential for skin and eye irritation, allergic sensitization, and long-term health effects. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.
Essential Personal Protective Equipment (PPE)
The selection of PPE is the most direct line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 8-Ethoxy-10H-phenothiazine-1,3-diamine in a laboratory setting.
PPE Component
Specifications
Rationale for Use
Hand Protection
Double-gloving with nitrile or butyl rubber gloves.
The phenothiazine structure warrants the use of chemically resistant gloves; nitrile and butyl rubber are recommended for the parent compound.[2] Double-gloving provides an extra layer of protection against potential tears and contamination during doffing.
Eye and Face Protection
Tightly fitting safety goggles and a full-face shield.
Protects against splashes of solutions and airborne powder particles. A face shield offers a broader barrier of protection for the entire face.[1][5]
Body Protection
A fully fastened laboratory coat, supplemented with a chemically resistant apron or disposable coveralls.
A lab coat provides a basic barrier. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn to prevent skin contact.[2]
Respiratory Protection
A NIOSH-approved respirator with P2 particle filters for handling the solid powder. For solution work, the need for a respirator should be determined by a risk assessment, considering the volatility of the solvent and the potential for aerosol generation.
To prevent inhalation of the powdered compound, which can be harmful.[2] All work with the solid should be conducted in a certified chemical fume hood.
Foot Protection
Closed-toe shoes made of a non-porous material.
Protects feet from spills and falling objects.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risk.
Preparation and Weighing
Designate a Work Area: All work with 8-Ethoxy-10H-phenothiazine-1,3-diamine should be conducted in a designated area within a certified chemical fume hood.[1]
Don PPE: Before handling the compound, don all required PPE as outlined in the table above.
Weighing Procedure:
To minimize the risk of aerosolizing the powder, tare a sealable container on a balance outside the fume hood.
Inside the fume hood, carefully add the desired amount of the compound to the container.
Seal the container before removing it from the fume hood for final weighing.
Solution Preparation
Solvent Addition: All solution preparation should occur within the chemical fume hood.
Controlled Dispensing: Use a syringe or a cannula for the transfer of solvents to the container with the solid compound to minimize splashing.
Mixing: Ensure the container is securely sealed before mixing or sonicating to fully dissolve the compound.
Post-Handling Decontamination
Surface Cleaning: Wipe down all surfaces and equipment in the designated work area with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you pull them off.
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
Solid Waste: All solid waste, including contaminated gloves, weigh paper, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any waste containing this compound down the drain.[1]
Disposal Protocol: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[5]
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the key stages of safely handling and disposing of 8-Ethoxy-10H-phenothiazine-1,3-diamine.